molecular formula C12H19NO3 B117765 Prenalterol CAS No. 57526-81-5

Prenalterol

货号: B117765
CAS 编号: 57526-81-5
分子量: 225.28 g/mol
InChI 键: ADUKCCWBEDSMEB-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prenalterol is a phenylethanolamine derivative characterized as a functionally cardioselective partial beta-adrenoceptor agonist . Its primary research value lies in its positive inotropic effect—increasing the force of heart muscle contractions—making it a compound of interest for studies related to cardiac function and heart failure . This compound acts as a stimulant at both beta-1 and beta-2 adrenoceptors, with its functional response being particularly evident in tissues with a large spare receptor reserve for full agonists . In research settings, it has been investigated for its ability to increase cardiac output and left ventricular ejection fraction, while reducing left ventricular filling pressure, following intravenous administration . This compound is well-absorbed from the gastrointestinal tract and is subject to pronounced species variations in its metabolic pathways, which is an important consideration for pharmacokinetic studies . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human consumption, nor for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

属性

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKCCWBEDSMEB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61260-05-7 (hydrochloride)
Record name Prenalterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023507
Record name Prenalterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57526-81-5
Record name (-)-Prenalterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57526-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenalterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenalterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prenalterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prenalterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRENALTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Historical Development of Prenalterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of prenalterol. It is a selective β1-adrenergic receptor partial agonist that has been investigated for the management of heart failure. This document details its synthesis, mechanism of action, pharmacokinetic properties, and clinical evaluation. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and pharmacological assessment are provided, alongside visualizations of its signaling pathway and a representative clinical trial workflow to facilitate a deeper understanding of its scientific journey.

Discovery and Historical Development

This compound, also known as (S)-(-)-1-(4-hydroxyphenoxy)-3-isopropylamino-2-propanol, emerged from research programs in the 1970s aimed at developing cardioselective β-adrenergic agonists. The goal was to create compounds that could stimulate myocardial contractility with minimal effects on heart rate and peripheral vasculature, offering a potential therapeutic advantage in conditions like acute heart failure and post-myocardial infarction low-output syndrome.[1][2] Marketed under the trade name Hyprenan, this compound has been used in several European countries, including Denmark, Norway, and Sweden.[3]

Chemical Synthesis

The synthesis of this compound has been approached through both racemic and stereospecific routes. The (S)-enantiomer is the pharmacologically active form.

A notable stereospecific synthesis utilizes a chiral precursor derived from α-D-glucofuranose to establish the correct stereochemistry at the hydroxyl-bearing carbon.[3]

Experimental Protocol: Stereospecific Synthesis of (S)-Prenalterol

  • Step 1: Glycosylation. Monobenzone is condensed with an epoxide derived from α-D-glucofuranose to yield a glycosylated derivative.

  • Step 2: Hydrolysis and Cleavage. The acetonide protecting groups on the sugar moiety are removed by hydrolysis. Subsequent cleavage of the sugar with periodate (B1199274) results in an aldehyde.

  • Step 3: Reduction. The aldehyde is reduced to a glycol using sodium borohydride (B1222165) (NaBH4).

  • Step 4: Mesylation. The terminal alcohol of the glycol is converted to a mesylate.

  • Step 5: Amination. The mesylate leaving group is displaced with isopropylamine.

  • Step 6: Deprotection. The O-benzyl ether is removed by hydrogenolysis to afford the final product, (S)-prenalterol.[3]

Racemic this compound can be synthesized through simpler, non-stereoselective methods, typically involving the reaction of 4-hydroxyphenoxy-propylene oxide with isopropylamine.

Mechanism of Action

This compound is a selective β1-adrenergic receptor partial agonist.[3][4] Its intrinsic sympathomimetic activity is approximately 60%.[3] This means that while it binds to and activates β1-adrenergic receptors, it elicits a submaximal response compared to a full agonist like isoproterenol. This partial agonism is a key feature, as it is thought to provide sufficient cardiac stimulation at rest without excessive stimulation during exercise, where endogenous catecholamine levels are high.[5]

Signaling Pathway

Upon binding to the β1-adrenergic receptor, a G-protein coupled receptor, this compound initiates a signaling cascade.[6][7] The receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[1][6] This results in an increased influx of calcium ions into the cardiac myocytes and enhanced reuptake into the sarcoplasmic reticulum, leading to increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[1][6][7]

Prenalterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Binds to Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Increased Influx Contractility Increased Myocardial Contractility Ca_ion->Contractility Leads to

Figure 1: this compound's β1-Adrenergic Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both healthy individuals and patients with heart failure.

Absorption and Bioavailability

This compound is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in approximately 30 minutes.[6][8] However, it undergoes significant first-pass metabolism, resulting in an oral bioavailability of about 25% when administered as a solution.[6][8]

Distribution

The drug is rapidly distributed to extravascular tissues, with a distribution half-life of about 7 minutes.[6][9]

Metabolism and Excretion

The elimination half-life of this compound is approximately 2 hours.[8][9] About 90% of an administered dose is excreted in the urine within 24 hours.[6][8] Following intravenous administration, around 60% is excreted as the unchanged drug, whereas after oral administration, this value is about 13-15%, with the remainder being metabolites, primarily the sulphate ester.[6][8]

ParameterHealthy VolunteersPatients with Heart FailureReference(s)
Time to Peak Plasma Concentration (Tmax) ~0.5 hours (oral solution)-[6][8]
Elimination Half-life (t1/2) ~2 hours-[8][9]
Oral Bioavailability ~25% (solution)~45% (controlled release)[6][8]
Urinary Excretion (24h) ~90% of dose-[6][8]
% Unchanged in Urine (IV) ~60%-[6][8]
% Unchanged in Urine (Oral) ~13-15%-[6][8]

Table 1: Summary of this compound Pharmacokinetic Parameters

Preclinical and Clinical Development

This compound has been evaluated in various preclinical and clinical settings to determine its efficacy and safety in heart failure.

Preclinical Studies

In animal models, this compound has demonstrated positive inotropic effects.[3][10] For instance, in conscious dogs, intravenous administration of this compound at a dose of 45 nmol/kg resulted in increased stroke volume and maximal rate of rise of left ventricular pressure (dF/dt), without significant changes in heart rate or arterial pressure.[3]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Canine Model

  • Animal Preparation: Conscious dogs are surgically equipped with an electromagnetic flow probe on the ascending aorta and a chronic aortic catheter for pressure recording.

  • Drug Administration: this compound is administered intravenously at a dose of 45 nmol/kg.

  • Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, stroke volume, and dF/dt are continuously monitored and recorded.

  • Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Clinical Trials in Heart Failure

Clinical trials in patients with chronic heart failure have shown that this compound can improve hemodynamic parameters. Intravenous infusions of this compound (up to 8 mg) in patients with severe heart failure resulted in a significant increase in cardiac index and left ventricular ejection fraction, and a decrease in left ventricular filling pressure.[11]

Long-term oral therapy with this compound (40-120 mg daily) has also been investigated. In a randomized, double-blind study, patients receiving this compound showed an initial increase in cardiac index and ejection fraction after one week of treatment. However, these effects were not always sustained over longer periods (3 to 6 months). Some studies have reported subjective improvement in patients, but objective measures like exercise tolerance did not always show a significant benefit compared to conventional therapy.[5][12]

StudyPatient PopulationDosageKey FindingsReference(s)
Lambert et al.9 patients with severe chronic heart failure1, 4, and 8 mg IVIncreased cardiac index (1.9 to 2.4 L/min/m²), increased LVEF (17% to 26%), decreased LV filling pressure (26 to 21 mmHg).[11]
Kirlappos et al.10 patients with chronic heart failure50-100 mg bid (oral, slow-release) for 1 monthIncreased cardiac output (4.4 to 5.8 L/min), improved exercise duration.[13]
Waagstein et al.10 patients with severe chronic CHF100-200 mg daily (oral)Subjective improvement, but no objective benefit in exercise tests compared to intensified diuretics.[5][12]
Wirtzfeld et al.16 patients with severe CHF (NYHA III-IV)40-120 mg daily (oral) for 6 monthsInitial increase in cardiac index and ejection fraction at 1 week, but effects diminished at 3 and 6 months.

Table 2: Summary of Key Clinical Trials of this compound in Heart Failure

Clinical_Trial_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints, Dosing) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Recruitment Patient Recruitment & Informed Consent Ethics->Recruitment Screening Screening & Baseline Assessments Recruitment->Screening Randomization Randomization (this compound vs. Placebo/ Active Comparator) Screening->Randomization Treatment Treatment Period (Drug Administration & Monitoring) Randomization->Treatment This compound Arm Randomization->Treatment Control Arm FollowUp Follow-up Visits (Data Collection) Treatment->FollowUp Data_Collection Data Collection & Management FollowUp->Data_Collection Statistical_Analysis Statistical Analysis (Efficacy & Safety) Data_Collection->Statistical_Analysis Reporting Final Report & Publication Statistical_Analysis->Reporting

Figure 2: Generalized Workflow of a Clinical Trial for this compound.

Conclusion

This compound represents a significant development in the quest for cardioselective β1-adrenergic agonists for the treatment of heart failure. Its discovery and development have provided valuable insights into the structure-activity relationships of this class of compounds and the complexities of treating chronic heart failure. While its partial agonist activity offered a theoretical advantage, clinical outcomes have been mixed, with initial hemodynamic improvements not always translating into sustained long-term benefits. Nevertheless, the study of this compound has contributed to a deeper understanding of β-adrenergic receptor pharmacology and has informed the development of subsequent generations of cardiovascular drugs.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Prenalterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of Prenalterol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Structure of this compound

This compound is a selective β1-adrenergic receptor agonist. Its chemical structure is characterized by a phenoxypropanolamine backbone, a common feature in many beta-blockers and agonists.

The International Union of Pure and Applied Chemistry (IUPAC) name for the therapeutically active stereoisomer of this compound is (S)-1-(4-hydroxyphenoxy)-3-(isopropylamino)propan-2-ol .[1]

The key structural features of this compound include:

  • Aromatic Ring: A phenol (B47542) group (a benzene (B151609) ring with a hydroxyl substituent) which is crucial for its interaction with the adrenergic receptor.

  • Ether Linkage: An ether group connecting the aromatic ring to the propanolamine (B44665) side chain.

  • Propanolamine Side Chain: A three-carbon chain containing a hydroxyl group and a secondary amine with an isopropyl substituent. The hydroxyl group and the amino group are critical for its pharmacological activity.

The chemical and physical properties of this compound are summarized in the table below:

PropertyValue
Chemical Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
CAS Number 57526-81-5 ((S)-enantiomer)
Appearance Solid
pKa Data not available for individual enantiomers
logP Data not available for individual enantiomers

Stereoisomerism of this compound

The chemical structure of this compound contains a single chiral center at the second carbon atom of the propanolamine chain (C2). This stereocenter gives rise to two distinct stereoisomers, which are enantiomers: (S)-Prenalterol and (R)-Prenalterol. Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.

G cluster_S (S)-Prenalterol cluster_R (R)-Prenalterol S_img S_img R_img R_img S_img->R_img Mirror Plane

Fig. 1: Enantiomers of this compound

The pharmacological activity of this compound as a β1-adrenergic agonist resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer has been shown to be significantly less active. This stereoselectivity is a common characteristic of drugs that interact with chiral biological targets such as G-protein coupled receptors.

Pharmacological and Physicochemical Properties of Stereoisomers

While extensive comparative data for the individual enantiomers is scarce in publicly available literature, the following table summarizes the known information regarding their pharmacological activity.

Property(S)-Prenalterol(R)-PrenalterolRacemic this compound
β1-Adrenergic Receptor Activity AgonistSignificantly lower activityAgonist
β1-Adrenergic Receptor Binding Affinity (Ki) Not explicitly found for the pure enantiomerNot explicitly foundKp = 0.09 µM (in rat atria)[2]

Note: The Kp value for racemic this compound indicates its equilibrium dissociation constant and is a measure of its binding affinity.

Signaling Pathway of (S)-Prenalterol

As a β1-adrenergic receptor agonist, (S)-Prenalterol initiates a well-defined intracellular signaling cascade upon binding to its receptor, primarily in cardiac muscle cells.

G S_this compound (S)-Prenalterol Beta1_AR β1-Adrenergic Receptor S_this compound->Beta1_AR Gs_protein Gs Protein (αβγ) Beta1_AR->Gs_protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx ↑ Intracellular Ca²⁺ Calcium_Channels->Calcium_Influx Cardiac_Contraction ↑ Cardiac Contractility Calcium_Influx->Cardiac_Contraction

Fig. 2: Signaling Pathway of (S)-Prenalterol

The binding of (S)-Prenalterol to the β1-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to an increased influx of calcium ions into the cell. This rise in intracellular calcium enhances myocardial contractility.

Experimental Protocols

Synthesis and Resolution of this compound Stereoisomers

The synthesis of racemic this compound can be achieved through several established chemical routes. A common method involves the reaction of 4-hydroxyphenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.

The resolution of the racemic mixture into its individual enantiomers is a critical step for therapeutic applications. Two primary methods for this are preferential crystallization and chiral High-Performance Liquid Chromatography (HPLC).

Preferential crystallization is a technique used for the separation of enantiomers from a racemic mixture in a supersaturated solution.

G start Start prepare_solution Prepare a supersaturated solution of racemic this compound start->prepare_solution add_seeds Introduce seed crystals of the desired enantiomer (e.g., (S)-Prenalterol) prepare_solution->add_seeds crystallization Allow crystallization to occur under controlled conditions (temperature, agitation) add_seeds->crystallization filtration Filter the solution to separate the crystallized enantiomer crystallization->filtration wash_dry Wash and dry the enantiomerically enriched crystals filtration->wash_dry end End wash_dry->end

Fig. 3: Experimental Workflow for Preferential Crystallization

Detailed Methodology:

  • Preparation of a Supersaturated Solution: A solution of racemic this compound is prepared in a suitable solvent (e.g., a mixture of organic solvents or water) at a concentration slightly above its saturation point at a given temperature.

  • Seeding: A small quantity of pure crystals of the desired enantiomer (e.g., (S)-Prenalterol) is added to the supersaturated solution. These seed crystals act as templates for the crystallization of the same enantiomer from the solution.

  • Crystallization: The solution is maintained under controlled conditions of temperature and agitation to promote the growth of the crystals of the seeded enantiomer.

  • Separation: Once a sufficient amount of the desired enantiomer has crystallized, the solid is separated from the mother liquor by filtration.

  • Purification: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried. The enantiomeric purity of the product can be determined using techniques such as chiral HPLC or polarimetry.

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

G start Start prepare_sample Prepare a solution of racemic this compound start->prepare_sample inject_sample Inject the sample into the HPLC system prepare_sample->inject_sample separation Separation on a chiral stationary phase (e.g., amylose-based column) with an appropriate mobile phase inject_sample->separation detection Detection of the separated enantiomers (e.g., UV detector) separation->detection quantification Quantify the individual enantiomers based on peak area detection->quantification end End quantification->end

Fig. 4: Experimental Workflow for Chiral HPLC Separation

Detailed Methodology:

  • Column Selection: A chiral stationary phase (CSP) capable of resolving amino alcohol compounds is selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds.

  • Mobile Phase Preparation: A suitable mobile phase is prepared. For normal-phase chromatography, this typically consists of a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic compounds like this compound.

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.

  • Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate and temperature.

  • Injection and Detection: A specific volume of the sample solution is injected onto the column. The separated enantiomers are detected as they elute from the column, typically using a UV detector set at a wavelength where this compound absorbs strongly.

  • Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture, allowing for the determination of the enantiomeric ratio and purity.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereoisomerism of this compound. The key takeaways for researchers and drug development professionals are the critical importance of stereochemistry in the pharmacological activity of this drug, with the (S)-enantiomer being the active form. The provided overviews of the signaling pathway and experimental protocols for synthesis and resolution offer a foundational understanding for further research and development activities. The structured presentation of data and visual diagrams aims to facilitate a clear and comprehensive understanding of this important β1-adrenergic agonist.

References

Pharmacological Profile of Prenalterol: An In-depth Technical Guide on its Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol is a sympathomimetic drug that exhibits partial agonist activity, primarily at β1-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its binding affinity, functional potency, and intrinsic activity at β-adrenergic subtypes. Detailed experimental protocols for key assays used to characterize partial agonists are provided, along with visualizations of the primary signaling pathway and a general workflow for assessing partial agonism. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, a phenoxypropanolamine derivative, has been characterized as a cardioselective β-adrenergic partial agonist.[1] Its pharmacological activity is of significant interest due to its potential therapeutic applications in conditions such as cardiac failure and orthostatic hypotension.[1] Unlike full agonists that elicit a maximal response from the receptor, partial agonists produce a submaximal response even at saturating concentrations. This property allows this compound to act as a β1-agonist, particularly in states of low sympathetic tone, while potentially acting as a functional antagonist in the presence of high concentrations of endogenous catecholamines.[2] Understanding the quantitative aspects of this compound's interaction with β-adrenergic receptors is crucial for its therapeutic application and for the development of new drugs with tailored efficacy.

Quantitative Pharmacological Data

The partial agonist activity of this compound is defined by its binding affinity (Kd or Kp), functional potency (EC50), and intrinsic activity (α or IA). The following tables summarize the available quantitative data for this compound at β1 and β2-adrenergic receptors from various in vitro and in vivo studies. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.

Table 1: Binding Affinity of this compound for β-Adrenergic Receptors

Receptor SubtypeLigandKp (nM)SpeciesTissue/Cell LineReference
β1-AdrenoceptorThis compound90RatLeft Atria[3]

Kp (equilibrium dissociation constant) was determined by Schild analysis in desensitized atria where this compound acted as a competitive antagonist to isoproterenol (B85558).

Table 2: Functional Potency (EC50) and Intrinsic Activity (IA) of this compound

Receptor SubtypeParameterValueSpeciesTissueReference
β1-AdrenoceptorpD28.0RatRight Atrium[4]
EC50 (nM)10RatRight AtriumCalculated from pD2
Intrinsic Activity (vs. Isoproterenol)82%RatRight Atrium[4]
β1-Adrenoceptor (Chronotropic)Intrinsic Activity (vs. Isoprenaline)88%CatAnesthetized[5]
β1-Adrenoceptor (Inotropic)Intrinsic Activity (vs. Isoprenaline)76%CatAnesthetized[5]
β2-AdrenoceptorpD27.7RatUterus[4]
EC50 (nM)20RatUterusCalculated from pD2
Intrinsic Activity (vs. Isoproterenol)94%RatUterus[4]

pD2 is the negative logarithm of the EC50 value. EC50 values were calculated as 10^(-pD2) Molar and converted to nM. The intrinsic activity of this compound is expressed as a percentage of the maximal response induced by the full agonist isoproterenol or isoprenaline.

Signaling Pathways

This compound exerts its effects by binding to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors primarily involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the physiological responses associated with β1-adrenergic stimulation, such as increased heart rate and contractility.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) Receptor β1-AdrenergicReceptor This compound->Receptor:N Binds to Gs Gs Protein (αβγ) Receptor:S->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets Partial_Agonist_Workflow cluster_workflow Partial Agonist Characterization Workflow Start Start: Hypothesized Partial Agonist BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Functional Assay (e.g., Adenylyl Cyclase) Start->FunctionalAssay ExVivoAssay Ex Vivo Functional Assay (Isolated Tissue Bath) Start->ExVivoAssay DataAnalysis Data Analysis BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis ExVivoAssay->DataAnalysis DetermineKd Determine Kd/Ki (Binding Affinity) DataAnalysis->DetermineKd DetermineEC50IA Determine EC50 & Intrinsic Activity DataAnalysis->DetermineEC50IA Profile Pharmacological Profile (Partial Agonist) DetermineKd->Profile DetermineEC50IA->Profile

References

Prenalterol: A Comprehensive Technical Guide to Solubility, Stability, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and recommended storage conditions for Prenalterol. The information is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing this selective β1-adrenergic receptor agonist.

Chemical and Physical Properties

This compound is a selective β1-adrenergic receptor agonist.[1] Its chemical structure is 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol. Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[2]
Molecular Weight 225.28 g/mol [2]
CAS Number 57526-81-5[2]
Appearance White to off-white solid[1]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and in vitro testing. Below is a summary of the known solubility of this compound and its hydrochloride salt in various solvents.

SolventThis compound SolubilityThis compound Hydrochloride SolubilitySource
DMSO 100 mg/mL (443.89 mM) (ultrasonication may be needed)Not specified[1][3]
Methanol Not specified30 mg/mL[4]
Water Not specified11.2 mg/mL[4]
0.1N HCl Not specified18.4 mg/mL[4]

Note: The use of hygroscopic DMSO can significantly impact the solubility of this compound; it is recommended to use newly opened DMSO.[1] For in vivo formulations, co-solvents such as PEG300 and Tween 80 are often used in combination with DMSO and saline/PBS.

Experimental Protocol for Solubility Determination (General Method)

A standardized method for determining the aqueous solubility of a compound involves the shake-flask method.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Stability studies are typically conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.[5][6] The recommended stress conditions include:

  • Hydrolytic Degradation: Exposure to acidic and basic conditions (e.g., 0.1 M to 1.0 M HCl and NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[7]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal Degradation: Exposure to dry heat at elevated temperatures.

  • Photolytic Degradation: Exposure to a combination of UV and visible light.

Experimental Protocol for a Forced Degradation Study (General Method)
  • Sample Preparation: Prepare solutions of this compound in the respective stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid drug substance and/or a solution can be used.

  • Stress Application: Expose the samples to the defined stress conditions for a specified duration.

  • Neutralization (for hydrolytic studies): At predetermined time points, withdraw samples and neutralize the acid or base to halt the degradation process.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Signaling Pathway for β1-Adrenergic Receptor Agonists

This compound acts as a selective β1-adrenergic receptor agonist. The general signaling pathway for such agonists is depicted below.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1AR β1-Adrenergic Receptor Gs Gs Protein b1AR->Gs Activates AC Adenylate Cyclase This compound This compound This compound->b1AR Binds to Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Contractility Increased Contractility Ca_ion->Contractility Leads to G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase select_batches Select Batches of this compound define_protocol Define Stability Protocol (ICH) select_batches->define_protocol storage Store Samples at Defined Conditions (Temp, Humidity, Light) define_protocol->storage sampling Withdraw Samples at Time Points storage->sampling analysis Analyze Samples by Stability-Indicating Method sampling->analysis data_analysis Analyze Data for Trends & Degradation analysis->data_analysis shelf_life Determine Shelf-Life and Storage Conditions data_analysis->shelf_life G cluster_form Form cluster_duration Storage Duration cluster_condition Recommended Condition start This compound Sample solid Solid (Powder) start->solid solution In Solvent start->solution long_term_solid Long-term (up to 3 years) solid->long_term_solid long_term_solution Long-term (up to 1 year) solution->long_term_solution short_term_solution Short-term (up to 1 month) solution->short_term_solution neg_20_solid Store at -20°C long_term_solid->neg_20_solid neg_80_solution Store at -80°C long_term_solution->neg_80_solution neg_20_solution Store at -20°C short_term_solution->neg_20_solution

References

In-depth Technical Guide to the Inactive Metabolites of Prenalterol in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol, a selective β1-adrenoceptor agonist, undergoes significant metabolism in humans, leading to the formation of inactive metabolites that are primarily excreted in the urine. This technical guide provides a comprehensive overview of the inactive metabolites of this compound in humans, with a focus on their identification, quantification, and the experimental protocols used for their analysis. The primary inactive metabolite is the phenolic sulfate (B86663) ester of this compound, a product of Phase II conjugation. This document details the analytical methodologies, including enzymatic hydrolysis and chromatographic techniques, used to characterize and quantify this metabolite. Quantitative data on the excretion of this compound and its metabolites are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz.

Introduction

This compound is a sympathomimetic drug that has been investigated for its selective β1-adrenergic agonist properties. Understanding the metabolic fate of this compound is crucial for a complete pharmacokinetic profile and for assessing its safety and efficacy. In humans, this compound is extensively metabolized, with a significant portion of the administered dose being converted into inactive conjugates prior to elimination. This guide focuses on these inactive metabolites, providing drug development professionals and researchers with the necessary technical details to understand and investigate the metabolism of this compound.

Metabolic Pathway of this compound in Humans

The primary metabolic transformation of this compound in humans is conjugation of the phenolic hydroxyl group with sulfate, forming an inactive phenolic sulfate ester[1][2]. While glucuronide conjugates of this compound have been observed in animal models, the sulfate conjugate is the main urinary metabolite in humans[1].

Below is a diagram illustrating the metabolic pathway of this compound to its inactive sulfate conjugate.

prenalterol_metabolism cluster_phase_II Phase II Conjugation This compound This compound sulfate_conjugate This compound-4-O-sulfate (Inactive Metabolite) This compound->sulfate_conjugate Sulfotransferase (SULT)

Figure 1: Metabolic Pathway of this compound in Humans.

Quantitative Data on this compound and its Metabolites

Following administration, this compound is well absorbed, and a substantial portion of the dose is excreted in the urine as both unchanged drug and metabolites within 24 hours[3]. The extent of metabolism is significant, particularly after oral administration, indicating a first-pass effect.

Table 1: Urinary Excretion of Unchanged this compound and its Metabolites in Humans

Administration RouteDoseUnchanged this compound in Urine (% of dose)Metabolites in Urine (% of dose)Reference
Intravenous (i.v.)2.5 mg60%40%[2][3]
Oral2.5, 5.0, 10 mg13%87%[3]
Oral10 mg~20%~80%[1]

Note: The metabolite percentage is calculated as the difference between the total urinary excretion and the unchanged drug excretion. The primary component of these metabolites is the inactive sulfate conjugate[1][2].

Experimental Protocols

The quantification of this compound's inactive metabolites, primarily the sulfate conjugate, necessitates specific analytical procedures. A crucial step is the enzymatic hydrolysis of the conjugate to liberate the parent this compound, which can then be measured using chromatographic techniques.

Sample Collection and Storage

Urine samples are collected from subjects over a 24-hour period following this compound administration. For accurate quantification, it is essential to store the samples frozen (at -20°C or lower) until analysis to prevent degradation of the conjugates.

Enzymatic Hydrolysis of this compound Sulfate

To measure the total amount of conjugated this compound, an enzymatic hydrolysis step is employed to cleave the sulfate group.

Protocol: Enzymatic Hydrolysis

  • Sample Preparation: Thaw the frozen urine samples and centrifuge to remove any particulate matter.

  • pH Adjustment: To 1 mL of the urine sample, add a suitable buffer to adjust the pH to the optimal range for the enzyme. For sulfatase from Helix pomatia, an acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) is commonly used.

  • Enzyme Addition: Add a solution of β-glucuronidase/arylsulfatase from Helix pomatia. The activity of the enzyme preparation should be sufficient to ensure complete hydrolysis.

  • Incubation: Incubate the mixture at a controlled temperature, typically 37°C, for a sufficient duration. An overnight incubation (approximately 16-18 hours) is often employed to ensure complete cleavage of the conjugates.

  • Termination of Reaction: After incubation, the reaction can be stopped by adding a strong base (e.g., NaOH) to raise the pH, which denatures the enzyme.

hydrolysis_workflow start Urine Sample (containing this compound Sulfate) ph_adjustment pH Adjustment (e.g., Acetate Buffer, pH 5.0) start->ph_adjustment enzyme_addition Add β-glucuronidase/arylsulfatase (from Helix pomatia) ph_adjustment->enzyme_addition incubation Incubate (37°C, 16-18h) enzyme_addition->incubation termination Stop Reaction (e.g., add NaOH) incubation->termination end Sample ready for Extraction and Analysis termination->end glc_workflow start Hydrolyzed Urine Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) add_is->extraction derivatization Derivatization (HFBA/Pyridine) extraction->derivatization glc_analysis GLC-ECD Analysis derivatization->glc_analysis quantification Quantification glc_analysis->quantification end Total this compound Concentration quantification->end

References

The Rise and Fall of Hyprenan (Prenalterol): A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol, marketed under the brand name Hyprenan, emerged in the late 1970s and early 1980s as a promising cardiotonic agent for the treatment of heart failure. Developed by the Swedish pharmaceutical company Hässle, a subsidiary of Astra, it was identified by the code H 133/22. It was also associated with Ciba-Geigy under the code CGP 7760 B. As a selective β1-adrenoceptor partial agonist, this compound was designed to enhance myocardial contractility with a lesser effect on heart rate, offering a potential advantage over existing therapies.[1] This technical guide provides an in-depth history of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical findings that ultimately led to its diminished role in cardiovascular medicine. The information is compiled from numerous clinical studies, with quantitative data presented in structured tables and key methodologies and signaling pathways visualized.

Introduction: The Quest for a Selective Inotrope

In the landscape of cardiovascular drug development, the search for an ideal inotropic agent—one that could strengthen the heart's contractions without inducing significant tachycardia or increasing myocardial oxygen demand—was a paramount goal. This compound was conceived to fill this therapeutic niche. Its selective partial agonism at the β1-adrenergic receptor was intended to provide a balanced and controlled stimulation of the heart muscle. Marketed in several Scandinavian countries, including Denmark, Norway, and Sweden, Hyprenan represented a novel approach to managing acute and chronic heart failure.[1]

Mechanism of Action: A Selective β1-Adrenergic Partial Agonist

This compound exerts its effects by selectively binding to and partially activating β1-adrenergic receptors, which are predominantly located in cardiac tissue. This partial agonism is a key feature, with an intrinsic sympathomimetic activity of approximately 60%.[1]

Signaling Pathway

Upon binding to the β1-adrenergic receptor, this compound initiates a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (camp). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins within the cardiomyocyte. Key phosphorylation targets include L-type calcium channels (increasing calcium influx), phospholamban (disinhibiting the sarcoplasmic reticulum Ca2+-ATPase [SERCA], thus enhancing calcium reuptake and storage), and troponin I (modulating myofilament sensitivity to calcium). The net effect of this cascade is an increase in intracellular calcium availability during systole, resulting in enhanced myocardial contractility (positive inotropy).

Prenalterol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_targets Cellular Targets & Effects This compound This compound β1-AR β1-Adrenergic Receptor This compound->β1-AR Binds to Gs Gs Protein (α, β, γ subunits) β1-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active Ca_Channel L-type Ca2+ Channel PKA_active->Ca_Channel Phosphorylates PLB Phospholamban PKA_active->PLB Phosphorylates Troponin Troponin I PKA_active->Troponin Phosphorylates Ca_Influx ↑ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Uptake ↑ SR Ca2+ Uptake PLB->Ca_Uptake Contractility ↑ Myocardial Contractility Troponin->Contractility Ca_Influx->Contractility Ca_Uptake->Contractility

This compound's β1-adrenergic signaling cascade.

Pharmacokinetic Profile

This compound was developed for both intravenous and oral administration, with studies characterizing its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueRoute of AdministrationSubject PopulationCitation
Time to Peak Plasma Concentration ~0.5 hoursOral (solution)Healthy Subjects[2]
Bioavailability ~25%Oral (solution)Healthy Subjects[2]
Elimination Half-Life ~1.8 hoursIntravenous / OralHealthy Subjects[2]
Distribution Half-Life ~7 minutesIntravenousHealthy Subjects[2]
Excretion ~90% in urine within 24hIntravenous / OralHealthy Subjects[2]
Unchanged Drug in Urine ~60%IntravenousHealthy Subjects[2]
Unchanged Drug in Urine ~13%Oral (solution)Healthy Subjects[2]

Hemodynamic Effects: Clinical Trial Data

Numerous clinical studies in the early 1980s evaluated the hemodynamic effects of this compound in patients with heart failure and coronary artery disease. A consistent finding was its ability to improve cardiac performance.

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure

ParameterBaseline (Control)Post-Prenalterol% Changep-valueStudy PopulationCitation
Cardiac Index (L/min/m²) 2.7 ± 0.73.3 ± 0.7+22.2%< 0.0116 patients with severe CHF[3]
Cardiac Index (L/min/m²) --+37.5%Significant8 patients post-atrial septal defect closure[4]
Cardiac Output (L/min) 4.4 ± 0.95.8 ± 1.8+31.8%< 0.0110 patients with chronic heart failure[5]
Stroke Index (mL/beat/m²) --+16.2%Significant8 patients post-atrial septal defect closure[4]
Heart Rate (beats/min) 81 ± 790 ± 7+11.1%< 0.0516 patients with severe CHF[3]
Mean Arterial Pressure (mmHg) --+26.5%Significant8 patients post-atrial septal defect closure[4]
dp/dtmax --+84.5%Significant8 patients post-atrial septal defect closure[4]
PEP/LVET Ratio 0.56 ± 0.150.49 ± 0.09 (at 1 month)-12.5%< 0.0510 patients with chronic heart failure[5]
Ejection Fraction (%) 20 ± 1027 ± 12 (at 1 week)+35%< 0.0516 patients with severe CHF[3]

Table 3: Hemodynamic Effects of Oral this compound in Patients with Heart Failure

ParameterBaseline (Control)Post-Prenalterol (1 month)% Changep-valueStudy PopulationCitation
Cardiac Output (L/min) 4.4 ± 0.9Maintained increase--10 patients with chronic heart failure[5]
Treadmill Exercise Duration -Significantly improved--10 patients with chronic heart failure[5]

Experimental Protocols

The clinical evaluation of this compound relied on established methods for assessing cardiovascular function.

Measurement of Hemodynamic Parameters

A common methodology for the invasive assessment of hemodynamic parameters in the cited studies involved the use of a Swan-Ganz pulmonary artery catheter.

  • Objective: To measure cardiac output, pulmonary artery pressure, and other hemodynamic variables.

  • Procedure:

    • A multi-lumen, balloon-tipped Swan-Ganz catheter is inserted into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and right ventricle into the pulmonary artery.

    • Cardiac Output Measurement (Thermodilution): A known volume of cold saline is injected into the right atrium through a proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time. The cardiac output is inversely proportional to the area under the temperature-time curve, calculated by a dedicated computer.[6][7][8]

    • Pressure Measurements: Transducers connected to the catheter's ports continuously measure pressures in the right atrium, right ventricle, and pulmonary artery.

Swan_Ganz_Workflow Start Start Catheter_Insertion Insert Swan-Ganz catheter into central vein Start->Catheter_Insertion Advance_Catheter Advance catheter through RA, RV into Pulmonary Artery Catheter_Insertion->Advance_Catheter Inject_Saline Inject cold saline bolus into Right Atrium Advance_Catheter->Inject_Saline Measure_Temp Thermistor in Pulmonary Artery measures temperature change Inject_Saline->Measure_Temp Calculate_CO Computer calculates Cardiac Output (Thermodilution) Measure_Temp->Calculate_CO End End Calculate_CO->End

Workflow for cardiac output measurement.
Assessment of Left Ventricular Ejection Fraction (LVEF)

Radionuclide ventriculography (also known as a MUGA scan) was a key non-invasive technique used to determine LVEF.

  • Objective: To quantify the pumping efficiency of the left ventricle.

  • Procedure:

    • The patient's red blood cells are labeled in vitro or in vivo with a radioactive tracer, typically Technetium-99m.

    • A gamma camera acquires images of the heart, synchronized with the patient's electrocardiogram (ECG), over several hundred cardiac cycles.

    • The acquired data is used to generate a composite, cinematic image of the beating heart.

    • Regions of interest are drawn around the left ventricle at end-diastole (maximum volume) and end-systole (minimum volume).

    • The radioactivity counts within these regions, which are proportional to blood volume, are used to calculate the ejection fraction using the formula: LVEF = [(End-Diastolic Counts - End-Systolic Counts) / End-Diastolic Counts] x 100.[9][10][11]

The Decline of this compound: Efficacy and Safety Concerns

Despite promising acute hemodynamic effects, the long-term utility of this compound came into question. Studies began to reveal a lack of sustained improvement in cardiac function and exercise capacity over months of treatment.[3][12] For instance, one study noted that while the cardiac index and ejection fraction improved at one week, these parameters returned to near-baseline levels by three to six months.[3] This attenuation of effect was likely due to the development of tolerance, a common phenomenon with continuous β-agonist stimulation involving receptor downregulation and desensitization.

Furthermore, while some short-term studies reported a good safety profile with transient side effects like palpitations, the broader context of β-agonist therapy in chronic heart failure was evolving.[5][13] The understanding grew that long-term stimulation of the sympathetic nervous system, even with a partial agonist, could be detrimental, potentially increasing the risk of arrhythmias and mortality. This shift in paradigm, coupled with the demonstrated long-term mortality benefits of β-blockers in heart failure, ultimately led to the decline in the use of β-agonists like this compound for chronic management.

Conclusion

This compound (Hyprenan) represents an important chapter in the history of cardiovascular drug development. It embodied a rational design approach aimed at achieving selective inotropic support for the failing heart. While it demonstrated significant and beneficial acute hemodynamic effects, its long-term efficacy was limited by the development of tolerance. The broader evolution in the understanding of heart failure pathophysiology, which moved away from long-term sympathomimetic stimulation and towards neurohormonal blockade, ultimately defined this compound's legacy as a stepping stone rather than a cornerstone of heart failure therapy. The data and methodologies from its clinical evaluation, however, contributed valuable knowledge to the field and remain instructive for researchers and drug development professionals today.

References

(S)-(-)-Prenalterol: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Prenalterol is a synthetic compound recognized for its selective partial agonist activity at the β1-adrenergic receptor.[1][2] This property confers upon it a unique pharmacological profile, characterized by the ability to elicit a submaximal response compared to full agonists like isoproterenol, while competitively antagonizing the effects of endogenous catecholamines at higher concentrations.[3][4] This technical guide provides a comprehensive overview of the biological activity of (S)-(-)-Prenalterol, with a focus on its quantitative pharmacology, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Biological Activity: Selective β1-Adrenergic Partial Agonism

(S)-(-)-Prenalterol's primary mechanism of action is its interaction with β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] As a partial agonist, it possesses both agonistic (stimulatory) and antagonistic (inhibitory) properties.[3] The level of intrinsic sympathomimetic activity (ISA) of prenalterol varies depending on the tissue and the density of β-adrenergic receptors.[3] In tissues with a high receptor reserve, it can elicit a significant functional response.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the biological activity of (S)-(-)-Prenalterol.

ParameterValueSpeciesTissue/SystemReference
pD2 (-log EC50) 8.0RatRight Atrium (Chronotropic effect)[5]
EC50 10 nMRatRight Atrium (Chronotropic effect)Calculated from[5]
pD2 (-log EC50) 7.7RatUterus (Relaxant effect)[5]
EC50 20 nMRatUterus (Relaxant effect)Calculated from[5]

Table 1: Potency of (S)-(-)-Prenalterol in Functional Assays

ParameterValue (relative to Isoproterenol)SpeciesTissue/SystemReference
Intrinsic Activity (Chronotropic) 88%CatAnesthetized[4]
Intrinsic Activity (Inotropic) 76%CatAnesthetized[4]
Intrinsic Sympathomimetic Activity (ISA) 0 - 94%VariousVarious isolated tissues[3]
Maximal Effect (Chronotropic) 82%RatRight Atrium[5]
Maximal Effect (Uterine Relaxation) 94%RatUterus[5]

Table 2: Intrinsic Agonist Activity of (S)-(-)-Prenalterol

Signaling Pathways

Activation of the β1-adrenergic receptor by (S)-(-)-Prenalterol initiates a well-defined signaling cascade, primarily involving the activation of the Gs alpha subunit of the associated G protein. This leads to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (S)-(-)-Prenalterol Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR G_Protein G Protein (αsβγ) Beta1_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αs subunit activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA PKA_inactive->PKA_active activates Downstream Downstream Effectors (e.g., L-type Ca2+ channels, Phospholamban) PKA_active->Downstream phosphorylates Response Physiological Response (e.g., Increased Heart Rate, Increased Contractility) Downstream->Response

β1-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of (S)-(-)-Prenalterol's biological activity relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of (S)-(-)-Prenalterol for the β1-adrenergic receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β1-adrenergic receptors Incubate Incubate membranes, radioligand, and this compound at 37°C Membrane_Prep->Incubate Radioligand Prepare radioligand solution (e.g., [3H]-Dihydroalprenolol) Radioligand->Incubate Prenalterol_Sol Prepare serial dilutions of (S)-(-)-Prenalterol Prenalterol_Sol->Incubate Filter Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using liquid scintillation counting Wash->Count Plot Plot % inhibition vs. This compound concentration Count->Plot Calculate_IC50 Determine IC50 value Plot->Calculate_IC50 Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Workflow for a Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the β1-adrenergic receptor. The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (S)-(-)-Prenalterol.[6]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of (S)-(-)-Prenalterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of (S)-(-)-Prenalterol to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (intrinsic activity).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing β1-adrenergic receptors Harvest Harvest and resuspend cells in assay buffer Cell_Culture->Harvest Add_PDEi Pre-incubate cells with a phosphodiesterase (PDE) inhibitor Harvest->Add_PDEi Add_this compound Add increasing concentrations of (S)-(-)-Prenalterol Add_PDEi->Add_this compound Incubate_Stim Incubate at 37°C to allow cAMP accumulation Add_this compound->Incubate_Stim Lyse Lyse cells to release intracellular cAMP Incubate_Stim->Lyse Detect Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect Plot_cAMP Plot cAMP concentration vs. This compound concentration Detect->Plot_cAMP Calculate_EC50 Determine EC50 value Plot_cAMP->Calculate_EC50 Determine_IA Determine Intrinsic Activity (relative to a full agonist) Plot_cAMP->Determine_IA

Workflow for a cAMP Accumulation Assay

Detailed Methodology:

  • Cell Culture and Plating: Cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density and plated into multi-well plates.

  • Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. After a pre-incubation period, cells are treated with increasing concentrations of (S)-(-)-Prenalterol.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Quantification: The stimulation is terminated, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or other competitive binding formats.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of (S)-(-)-Prenalterol. The EC50, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by (S)-(-)-Prenalterol as a percentage of the maximal response produced by a full agonist like isoproterenol.

Conclusion

(S)-(-)-Prenalterol exhibits a well-characterized profile as a selective β1-adrenergic partial agonist. Its biological activity is defined by its potency in functional assays and its variable intrinsic sympathomimetic activity across different tissues. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds, which are of significant interest in the development of novel cardiovascular therapeutics. The nuanced effects of partial agonism, such as that exhibited by (S)-(-)-Prenalterol, offer the potential for therapeutic benefit with a reduced risk of the side effects associated with full agonists.

References

A Deep Dive into Prenalterol: Unraveling the Stereochemistry of a Beta-1 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the racemic mixture of Prenalterol versus its individual enantiomers. This whitepaper provides a detailed comparison of their pharmacological properties, experimental protocols for their separation and analysis, and a discussion of the implications for therapeutic development.

This compound, a selective beta-1 adrenergic receptor partial agonist, has been utilized in the management of heart failure.[1] Like many pharmaceuticals, this compound is a chiral molecule, existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. Typically, it is administered as a racemic mixture, containing equal amounts of both. However, it is widely recognized in pharmacology that individual enantiomers of a drug can exhibit significantly different potencies and effects. For aryloxyaminopropanol beta-adrenergic agents like this compound, the (S)-enantiomer is generally considered the more pharmacologically active form.[2]

This guide synthesizes available data to provide a clearer understanding of the distinct roles of each enantiomer and the racemic mixture.

Pharmacological Profile: A Tale of Two Enantiomers

Table 1: Pharmacological and Pharmacokinetic Properties of Racemic this compound

ParameterValueReference
Mechanism of Action Selective β1-adrenergic receptor partial agonist[1]
Intrinsic Sympathomimetic Activity (ISA) Varies by tissue, correlated with isoproterenol (B85558) potency[3]
Chronotropic Intrinsic Activity (vs. Isoprenaline) 88% (in anesthetized cat)[4]
Inotropic Intrinsic Activity (vs. Isoprenaline) 76% (in anesthetized cat)[4]
pD2 (rat right atrium) 8.0[5]
pD2 (rat uterus) 7.7[5]
Oral Bioavailability ~25% (solution), ~45% (controlled release)[6]
Elimination Half-life Approximately 1.8 - 2.4 hours[7]
Peak Plasma Concentration Time ~0.5 hours (oral solution)[6]

Deciphering the Signaling Cascade

This compound exerts its effects by binding to beta-1 adrenergic receptors, which are predominantly found in the heart. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade.

This compound (S)-Prenalterol B1AR β1-Adrenergic Receptor This compound->B1AR Binds to Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens Contraction Increased Myocardial Contractility Ca_influx->Contraction Leads to

Figure 1. this compound's signaling pathway in cardiomyocytes.

Upon binding of (S)-Prenalterol to the beta-1 adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels. This results in an increased influx of calcium ions, ultimately enhancing myocardial contractility.[4]

Experimental Protocols: A Guide for Researchers

To facilitate further research into the stereospecific properties of this compound, this guide outlines key experimental methodologies.

Chiral Separation of this compound Enantiomers by HPLC

The separation of (R)- and (S)-Prenalterol is crucial for studying their individual pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[8][9]

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic this compound Solution Filter Filter (0.45 µm) Sample->Filter Injector Autosampler Filter->Injector Column Chiral Stationary Phase Column (e.g., polysaccharide-based) Injector->Column Pump HPLC Pump MobilePhase Mobile Phase (e.g., n-heptane/ethanol/diethylamine) Pump->MobilePhase Detector UV Detector (e.g., 225 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase->Column Quantification Peak Integration & Quantification Chromatogram->Quantification cluster_reagents Reagents cluster_assay Assay Procedure cluster_data Data Analysis Membranes Membrane Preparation (with β1-AR) Incubation Incubate Reagents Membranes->Incubation Radioligand Radioligand (e.g., [³H]dihydroalprenolol) Radioligand->Incubation Competitor Test Compound (this compound racemate/enantiomers) Competitor->Incubation Filtration Rapid Filtration (separates bound/free radioligand) Incubation->Filtration Counting Scintillation Counting Filtration->Counting DisplacementCurve Displacement Curve Counting->DisplacementCurve Ki_Calculation Calculate IC₅₀ and Ki DisplacementCurve->Ki_Calculation

References

Methodological & Application

Application Notes and Protocols for Prenalterol in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenalterol is a selective partial agonist for the β1-adrenergic receptor. In vitro, it is a valuable tool for studying the signaling pathways and physiological effects mediated by this receptor, which is predominantly expressed in the heart. Understanding the dose-dependent effects of this compound in cell-based assays is crucial for research in cardiac biology, drug discovery, and development. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, focusing on cAMP accumulation and receptor binding assays.

Mechanism of Action

This compound selectively binds to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to the stimulatory G protein, Gs. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As a partial agonist, this compound elicits a submaximal response compared to a full agonist like isoproterenol (B85558). In some systems, it can also act as an antagonist by competitively blocking the binding of full agonists[1].

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro studies.

Table 1: Potency of this compound in Functional Assays

Tissue/Cell TypeSpeciesAssayParameterValue
Right AtriumRatIncrease in beating ratepD28.0[2]
Uterine MuscleRatRelaxation of K+-elicited contracturespD27.7[2]
Ventricular MyocardiumHumanAdenylate cyclase stimulation-Partial Agonist[3]

pD2 is the negative logarithm of the EC50 value. An increase in pD2 indicates higher potency.

Table 2: Binding Affinity of this compound

Tissue/Cell TypeSpeciesRadioligandParameterValue
MyocardiumRat[3H]-CGP 12177-No change in affinity with long-term treatment

Experimental Protocols

Protocol 1: Cyclic AMP (cAMP) Accumulation Assay in CHO-K1 cells stably expressing the human β1-adrenergic receptor

This protocol describes how to measure the effect of this compound on intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine)

  • This compound hydrochloride

  • Isoproterenol hydrochloride (as a full agonist control)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed the CHO-K1-β1 cells into a 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a concentration-response curve for isoproterenol (e.g., 10⁻¹² M to 10⁻⁶ M) as a positive control.

  • Assay:

    • Wash the cells once with warm PBS.

    • Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

    • Add 50 µL of the this compound or isoproterenol dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound and isoproterenol.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Materials:

  • Membrane preparations from cells expressing the β1-adrenergic receptor (e.g., CHO-K1-β1 cells)

  • Radioligand (e.g., [³H]-CGP-12177, a high-affinity β1-adrenergic receptor antagonist)

  • This compound hydrochloride

  • Non-labeled antagonist (e.g., propranolol, for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following components in this order:

      • 25 µL of binding buffer

      • 25 µL of a fixed concentration of [³H]-CGP-12177 (typically at its Kd concentration)

      • 25 µL of a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M)

      • 25 µL of cell membrane preparation (5-20 µg of protein per well)

    • For total binding, add 25 µL of binding buffer instead of this compound.

    • For non-specific binding, add 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) instead of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a one-site competition binding equation to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR binds Gs Gs Protein (α, β, γ subunits) Beta1AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP AC->ATP converts cAMP cAMP AC->cAMP to PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., increased heart rate, contractility) PKA->CellularResponse phosphorylates targets

Caption: this compound signaling pathway via the β1-adrenergic receptor.

G cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis SeedCells Seed CHO-β1 cells in 96-well plate PrepareCompounds Prepare serial dilutions of this compound WashCells Wash cells with PBS PrepareCompounds->WashCells AddIBMX Add IBMX and incubate WashCells->AddIBMX Addthis compound Add this compound dilutions AddIBMX->Addthis compound Incubate Incubate at 37°C Addthis compound->Incubate LyseCells Lyse cells Incubate->LyseCells MeasurecAMP Measure cAMP levels LyseCells->MeasurecAMP PlotData Plot dose-response curve MeasurecAMP->PlotData CalculateEC50 Calculate EC50 and Emax PlotData->CalculateEC50

Caption: Experimental workflow for a cAMP accumulation assay.

G Receptor β1-Adrenergic Receptor Binding Binding Receptor->Binding Radioligand Radioligand ([³H]-CGP-12177) Radioligand->Binding binds This compound This compound (Unlabeled Competitor) This compound->Binding competes

Caption: Logical relationship in a competitive binding assay.

References

Administration Protocol for Prenalterol in Rat Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Prenalterol, a selective β1-adrenoceptor agonist, in rat models for research purposes. The following sections detail the pharmacological action, administration protocols, and a model experimental application of this compound, including its use in a rat model of myocardial infarction.

Pharmacological Profile of this compound

This compound is a sympathomimetic drug that selectively stimulates β1-adrenergic receptors, which are predominantly located in the heart. This stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. Due to these properties, this compound has been investigated for its potential therapeutic applications in cardiac conditions such as heart failure. In rat models, it is a valuable tool for studying the effects of β1-adrenoceptor stimulation on cardiac function and signaling pathways.

Data Presentation: this compound Administration in Rats

The following table summarizes various administration routes and corresponding dosages of this compound used in published studies with rat models.

Route of AdministrationDosageStudy ContextReference
Intraperitoneal (IP) Infusion 3.8 mg/kg/hr (continuous via osmotic minipumps)Studying effects on beta-adrenoceptor responsiveness in the cerebral cortex.[1]
Oral (PO) 2630 mg/kg (high dose)Investigating metabolic disposition.[2]
Oral (PO) Long-term treatment (specific dosage not detailed in abstract)Examining the influence on intrinsic heart rate.[3]
Intravenous (IV) Not specified in abstractAssessing heart rate increase after long-term oral treatment.[4]

Signaling Pathway of this compound

This compound exerts its effects by activating the β1-adrenoceptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.

Prenalterol_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound B1AR β1-Adrenoceptor This compound->B1AR Binds to G_protein Gs Protein B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Ca_influx Ca2+ Influx Calcium_Channels->Ca_influx Contraction Increased Myocardial Contraction Ca_influx->Contraction

Caption: this compound signaling cascade in cardiomyocytes.

Experimental Protocols

Protocol 1: Continuous Intraperitoneal Infusion for Studying Central Beta-Adrenoceptor Responsiveness

This protocol is adapted from studies investigating the in vivo effects of continuous this compound administration.[1]

Objective: To assess the impact of sustained β1-adrenoceptor stimulation on receptor density and responsiveness in the rat brain.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for subcutaneous implantation

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • This compound Solution Preparation: Dissolve this compound in sterile saline to achieve the desired concentration for delivery via the osmotic minipumps. The concentration will depend on the pump's flow rate and the target dose (e.g., 3.8 mg/kg/hr).[1]

  • Osmotic Minipump Priming: Prime the osmotic minipumps according to the manufacturer's instructions, typically by incubating them in sterile saline at 37°C for a specified period.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave and disinfect the surgical area on the back of the rat.

    • Make a small subcutaneous incision and create a pocket to insert the osmotic minipump.

    • Implant the primed minipump into the subcutaneous pocket.

    • Suture the incision and allow the animal to recover on a warming pad.

  • Post-Operative Care: Monitor the rats for any signs of distress or infection. Provide post-operative analgesia as required.

  • Experimental Period: The infusion is typically carried out for a period of 7 days.[1]

  • Tissue Collection and Analysis: At the end of the infusion period, euthanize the rats and collect the cerebral cortex for subsequent biochemical assays, such as cyclic AMP measurement or receptor binding studies.[1]

Protocol 2: Investigating the Effect of this compound on a Rat Model of Myocardial Infarction

This protocol outlines a general procedure for inducing myocardial infarction (MI) in rats and subsequently treating them with this compound to assess its effects on cardiac function.

Objective: To evaluate the therapeutic potential of this compound in a post-myocardial infarction setting.

Part 1: Induction of Myocardial Infarction (Ligation of the Left Anterior Descending Artery - LAD)

This is a common surgical method for inducing MI in rats.[5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 silk)

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.[6]

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • LAD Ligation: Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of a pale area in the anterior wall of the left ventricle.[5]

  • Chest Closure: Close the chest in layers and allow the animal to recover.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

Part 2: this compound Administration Post-MI

Procedure:

  • Animal Grouping: Divide the rats that have undergone LAD ligation into a control group (receiving vehicle) and a treatment group (receiving this compound). A sham-operated group (thoracotomy without LAD ligation) should also be included.

  • Drug Administration: Based on the research question, administer this compound via a suitable route (e.g., oral gavage, subcutaneous injection, or continuous infusion via osmotic pumps). The dosage and duration of treatment will need to be optimized for the specific study but can be guided by the values in the data presentation table.

  • Functional Assessment: At the end of the treatment period, assess cardiac function using techniques such as:

    • Echocardiography to measure parameters like ejection fraction and fractional shortening.

    • Invasive hemodynamic measurements (e.g., left ventricular pressure).

    • Electrocardiography (ECG).

  • Histological and Molecular Analysis: Euthanize the animals and collect the hearts for:

    • Histological staining (e.g., Masson's trichrome) to assess infarct size and fibrosis.

    • Molecular analyses (e.g., Western blotting, qPCR) to investigate changes in signaling pathways and gene expression.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an experiment investigating the effects of this compound on a rat model of myocardial infarction.

Experimental_Workflow cluster_workflow Experimental Workflow: this compound in a Rat MI Model Animal_Acclimatization Animal Acclimatization MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Acclimatization->MI_Induction Grouping Randomization into Groups (Sham, Vehicle, this compound) MI_Induction->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Functional_Assessment Cardiac Function Assessment (e.g., Echocardiography) Treatment->Functional_Assessment Euthanasia Euthanasia and Tissue Collection Functional_Assessment->Euthanasia Analysis Histological and Molecular Analysis Euthanasia->Analysis

Caption: Workflow for studying this compound in a rat MI model.

References

Application Notes and Protocols for Drug Screening Using Cell Lines Expressing β1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The β1-adrenergic receptor (β1-AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the heart, kidneys, and adipose tissue. It plays a crucial role in regulating cardiovascular function, making it a key target for drugs treating conditions such as hypertension, heart failure, and angina. In vitro cell-based assays are indispensable tools for the discovery and characterization of novel β1-AR modulators. This document provides detailed application notes and protocols for utilizing cell lines expressing β1-adrenergic receptors in drug screening campaigns.

Commonly Used Cell Lines

For the study of β1-AR, recombinant cell lines are widely used as they offer stable and high-level expression of the receptor, leading to robust and reproducible assay performance. The most common host cell lines are Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells. These cells are selected for their ease of culture, high transfection efficiency, and low endogenous expression of interfering GPCRs.[1]

Table 1: Characteristics of Common Host Cell Lines for β1-AR Expression

FeatureCHO-K1 CellsHEK293 Cells
Origin Chinese Hamster OvaryHuman Embryonic Kidney
Morphology Epithelial-likeEpithelial-like
Growth Properties Adherent or suspensionAdherent or suspension
Advantages Robust, well-characterized for protein production, low endogenous GPCR expression.Human origin, good for studying human-specific protein interactions, easily transfected.
Considerations Requires proline supplementation in the medium.[2]May have some endogenous β-adrenergic receptor expression.[3][4]

β1-Adrenergic Receptor Signaling Pathways

Ligand binding to the β1-AR primarily activates the canonical Gs signaling pathway. However, evidence also suggests the involvement of non-canonical pathways. Understanding these pathways is crucial for designing relevant functional assays.

Canonical Gs Pathway

Upon agonist binding, the β1-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist b1AR β1-AR Agonist->b1AR Gs Gs Protein b1AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Canonical β1-AR Gs Signaling Pathway

Experimental Protocols

Cell Culture and Maintenance

Proper cell culture techniques are fundamental to obtaining reliable and reproducible data. Below are general protocols for maintaining CHO-K1 and HEK293 cells stably expressing β1-AR.

Protocol 1: Maintenance of Adherent CHO-K1-β1AR Cells

  • Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain receptor expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Seed new culture flasks at a ratio of 1:3 to 1:8.[6]

    • Change the medium every 2-3 days.

Protocol 2: Maintenance of Adherent HEK293-β1AR Cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash cells with sterile DPBS.

    • Add 1-2 mL of Trypsin-EDTA and incubate at 37°C until cells detach (typically 2-5 minutes).

    • Add 4-6 mL of complete growth medium to inactivate the trypsin.

    • Disperse the cells by gentle pipetting.

    • Split the cells into new flasks at a ratio of 1:3 to 1:8.[6]

    • Renew the medium every 2-3 days.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kd) of a ligand for its receptor and the receptor density (Bmax) in a given cell or tissue preparation.

Protocol 3: Whole Cell Radioligand Saturation Binding Assay (96-well format)

  • Cell Seeding: Seed CHO-K1-β1AR or HEK293-β1AR cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP) are commonly used non-selective β-adrenergic antagonists.

  • Procedure:

    • On the day of the assay, wash the cell monolayer twice with ice-cold Assay Buffer.

    • Prepare serial dilutions of the radioligand in Assay Buffer (e.g., 0.1 to 20 nM).

    • To determine non-specific binding, prepare a parallel set of tubes containing the radioligand dilutions and a high concentration of a competing non-labeled antagonist (e.g., 10 µM propranolol).

    • Add 100 µL of the radioligand solution (with or without the competing antagonist) to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapidly aspirating the solution and washing the wells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for at least 1 hour.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Table 2: Representative Binding Affinities (Kd) of β-Adrenergic Ligands in CHO cells expressing human β1-AR

LigandLigand TypeLog Kd (M)Kd (nM)
IsoprenalineAgonist-6.82151
NoradrenalineAgonist-6.21617
AdrenalineAgonist-6.74182
PropranololAntagonist-8.960.11
AtenololAntagonist-6.66219
MetoprololAntagonist-7.2655
BisoprololAntagonist-8.110.078
CarvedilolAntagonist-8.550.028
Data adapted from Hoffmann C, et al. (2004). Naunyn-Schmiedeberg's Archives of Pharmacology.
Functional Assays: cAMP Accumulation

Functional assays measure the cellular response to receptor activation. The most common functional assay for β1-AR measures the accumulation of the second messenger, cAMP.

Protocol 4: HTRF-based cAMP Accumulation Assay (384-well format)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring cAMP levels in a high-throughput format.

  • Cell Preparation:

    • Harvest CHO-K1-β1AR or HEK293-β1AR cells and resuspend them in stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor).

    • Adjust the cell density to 300,000 cells/mL.[7]

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well low-volume plate (1500 cells/well).[7]

    • Prepare serial dilutions of test compounds (agonists or antagonists) in stimulation buffer.

    • For Agonist Mode: Add 5 µL of the compound dilutions to the wells.

    • For Antagonist Mode: Add 2.5 µL of the compound dilutions, briefly incubate, then add 2.5 µL of a reference agonist (e.g., isoproterenol) at a concentration that gives 80-90% of its maximal response (EC80).[7]

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP cryptate reagent to each well.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • For agonist assays, plot the HTRF ratio against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • For antagonist assays, plot the HTRF ratio against the log of the antagonist concentration to determine the IC50 value.

Table 3: Representative Functional Potencies (EC50/IC50) of β-Adrenergic Ligands in CHO cells expressing human β1-AR

LigandLigand TypeLog EC50 (M)EC50 (nM)Emax (% of Isoprenaline)
IsoprenalineFull Agonist-8.552.82100
NoradrenalineFull Agonist-7.6323.498
AdrenalineFull Agonist-8.019.7799
SalbutamolPartial Agonist-7.1177.675
Ligand Ligand Type Log IC50 (M) IC50 (nM)
PropranololAntagonist-8.770.17
AtenololAntagonist-6.62240
MetoprololAntagonist-7.2161.7
BisoprololAntagonist-7.9810.5
Data adapted from Hoffmann C, et al. (2004). Naunyn-Schmiedeberg's Archives of Pharmacology.

Drug Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting the β1-adrenergic receptor.

Screening_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis & Follow-up Cell_Culture Cell Culture (CHO-β1AR or HEK-β1AR) Dispensing Cell & Compound Dispensing (384-well) Cell_Culture->Dispensing Compound_Plates Compound Library Plate Preparation Compound_Plates->Dispensing Reagent_Prep Assay Reagent Preparation Detection Signal Detection (e.g., HTRF Reader) Reagent_Prep->Detection Incubation Incubation Dispensing->Incubation Incubation->Detection Primary_Analysis Primary Data Analysis (Z', % Inhibition/Activation) Detection->Primary_Analysis Hit_Selection Hit Selection Primary_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (EC50/IC50 Determination) Hit_Selection->Dose_Response Selectivity Selectivity Assays (e.g., β2-AR counter-screen) Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

High-Throughput Drug Screening Workflow

Conclusion

Cell lines stably expressing the human β1-adrenergic receptor are powerful and essential tools for modern drug discovery. The protocols and data presented here provide a framework for establishing robust and reproducible screening assays to identify and characterize novel β1-AR modulators. Careful cell line maintenance and assay optimization are critical for the success of any screening campaign.

References

Measuring cAMP Accumulation after Prenalterol Stimulation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenalterol is a selective β1-adrenergic receptor agonist that is known to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling.[1][2] The activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leads to the activation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[3][4] Measuring the accumulation of intracellular cAMP is a fundamental method for studying the pharmacological effects of compounds like this compound and for screening potential drug candidates that target GPCRs.[4][5]

This application note provides detailed protocols for quantifying cAMP accumulation in cultured cells following stimulation with this compound. The primary method detailed is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput compatible method. An Enzyme-Linked Immunosorbent Assay (ELISA) protocol is also presented as a widely used alternative.

Signaling Pathway of this compound-Induced cAMP Accumulation

This compound acts as an agonist at β1-adrenergic receptors. Upon binding, the receptor undergoes a conformational change, activating the associated Gs alpha subunit of the heterotrimeric G-protein. This activation leads to the dissociation of the Gαs subunit, which then binds to and activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors such as Protein Kinase A (PKA).

prenalterol_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound receptor β1-Adrenergic Receptor This compound->receptor Binds g_protein Gs Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates

Caption: this compound signaling pathway leading to cAMP production.

Experimental Workflow Overview

The general workflow for measuring cAMP accumulation involves seeding cells, stimulating them with this compound, lysing the cells to release intracellular cAMP, and then detecting the amount of cAMP using a specific assay method.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293, CHO) cell_seeding Seed Cells into Assay Plate cell_culture->cell_seeding stimulation Stimulate Cells with this compound cell_seeding->stimulation prenalterol_prep Prepare this compound Dilutions prenalterol_prep->stimulation lysis Cell Lysis & cAMP Release stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection data_acquisition Data Acquisition (Plate Reader) detection->data_acquisition data_analysis Data Analysis (EC50 determination) data_acquisition->data_analysis

Caption: General experimental workflow for cAMP accumulation assays.

Detailed Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are competitive immunoassays that measure the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.[6][7] An increase in cellular cAMP leads to a decrease in the FRET signal.[6]

Materials:

  • Cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM or Ham's F-12)

  • Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin)

  • White, opaque 384-well assay plates

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Forskolin (positive control)

  • HTRF cAMP assay kit (e.g., cAMP Dynamic 2 from Cisbio)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[3]

    • Determine the optimal cell density by titration; a starting point of 2,000 to 10,000 cells per well is common.[8][9]

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[9]

  • Compound Preparation and Stimulation:

    • Prepare a serial dilution of this compound in stimulation buffer at 2 times the final desired concentration. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁵ M.

    • Prepare a positive control of Forskolin (e.g., 10 µM final concentration) and a vehicle control (stimulation buffer alone).

    • Add 5 µL of the this compound dilutions, Forskolin, or vehicle to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.[10][11]

  • Cell Lysis and cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 (acceptor) and the anti-cAMP cryptate (donor) in the provided lysis buffer.[6]

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.[9]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[6]

    • Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

    • The signal is inversely proportional to the cAMP concentration.

    • Generate a dose-response curve by plotting the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 2: Competitive ELISA for cAMP Measurement

ELISA is another common method for quantifying cAMP. This assay is based on the competition between free cAMP in the sample and a fixed amount of HRP-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Materials:

  • All materials listed for the HTRF assay (excluding the HTRF kit and reader)

  • cAMP ELISA kit (e.g., from Abcam, R&D Systems, or Cell Biolabs)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture, Seeding, and Stimulation:

    • Follow steps 1 and 2 from the HTRF protocol, typically using a 96-well plate format. Adjust cell numbers and volumes accordingly (e.g., 50,000 cells in 100 µL per well).

    • After the 30-minute stimulation with this compound, lyse the cells. This can be done by adding a lysis buffer provided in the ELISA kit or by using 0.1 M HCl. Incubate for 10 minutes at room temperature.

    • Centrifuge the plate to pellet cell debris. The supernatant containing the cAMP is used for the assay.

  • ELISA Procedure:

    • Follow the specific instructions of the chosen cAMP ELISA kit. A general procedure is as follows:

    • Add standards and samples (cell lysates) to the wells of the antibody-coated microplate.[12]

    • Add the HRP-conjugated cAMP to each well.

    • Incubate for 1-3 hours at room temperature.[12]

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes to allow for color development.[12]

    • Stop the reaction by adding a stop solution.[12]

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The absorbance is inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve by plotting the absorbance of the known cAMP standards against their concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Plot the calculated cAMP concentrations against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation

Quantitative data from cAMP accumulation assays should be summarized to allow for clear interpretation and comparison.

Table 1: Pharmacological Parameters of this compound-Induced cAMP Accumulation

ParameterThis compoundIsoproterenol (Control)
EC50 (nM) Value ± SEMValue ± SEM
Emax (% of Forskolin) Value ± SEMValue ± SEM
Hill Slope Value ± SEMValue ± SEM
n (replicates) ValueValue

EC50: The concentration of agonist that produces 50% of the maximal response. Emax: The maximum response observed, often expressed as a percentage of the response to a supramaximal concentration of Forskolin. Isoproterenol, a full β-adrenergic agonist, is often used as a reference compound.[13]

Troubleshooting and Considerations

  • Low Signal or Small Assay Window: Optimize the cell number per well. Too few cells will produce an insufficient signal, while too many may lead to high basal cAMP levels.[3] Ensure the PDE inhibitor (IBMX) is used to prevent cAMP degradation.[6]

  • High Variability: Ensure accurate and consistent pipetting, especially during serial dilutions. Mix cells and reagents thoroughly but gently.

  • Cell Line Selection: The choice of cell line is critical. Use a cell line that endogenously expresses the β1-adrenergic receptor or a cell line stably transfected with the receptor.

  • Agonist Properties: this compound has been characterized as a partial agonist in some systems.[13] Therefore, its maximal effect (Emax) may be lower than that of a full agonist like Isoproterenol.

Conclusion

The measurement of cAMP accumulation is a robust and essential technique for characterizing the activity of β-adrenergic receptor agonists like this compound. Both HTRF and ELISA methods provide reliable means to quantify cAMP levels. The HTRF assay offers a streamlined, homogeneous format ideal for higher throughput applications, while ELISA remains a sensitive and widely accessible alternative. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can obtain high-quality, reproducible data to advance their studies in GPCR pharmacology and drug discovery.

References

Application Notes and Protocols for Determining Prenalterol Potency and Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenalterol is a selective β1-adrenergic receptor partial agonist with sympathomimetic effects, primarily affecting the heart.[1][2] It has been investigated for its potential therapeutic applications in conditions such as congestive heart failure.[1] Accurate determination of its potency and efficacy is crucial for understanding its pharmacological profile and for the development of related compounds. These application notes provide detailed protocols for key in vitro assays to characterize the interaction of this compound with the β1-adrenergic receptor.

The primary in vitro methods to assess the potency and efficacy of a β1-adrenergic receptor agonist like this compound include radioligand binding assays and functional assays that measure the downstream signaling cascade. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] Therefore, quantifying cAMP accumulation is a direct measure of the functional consequence of receptor activation.

Signaling Pathway of this compound at the β1-Adrenergic Receptor

This compound, as a β1-adrenergic receptor agonist, binds to the receptor, inducing a conformational change. This change facilitates the coupling of the receptor to the Gs protein. The activated Gs protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses.

Prenalterol_Signaling_Pathway This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound at the β1-adrenergic receptor.

Data Presentation

The following tables summarize the quantitative data for this compound's potency and efficacy as determined by various in vitro assays.

Table 1: Potency of this compound in Functional Assays

Assay SystemParameterValueReference
Rat Right Atrium (Beating Rate)pD28.0[1]
Progesterone-pretreated Rat Uterus (Relaxation)pD27.7

pD2 is the negative logarithm of the EC50 value.

Table 2: Efficacy (Intrinsic Activity) of this compound in Functional Assays

Assay SystemParameterValue (relative to Isoproterenol)Reference
Rat Right Atrium (Beating Rate)Emax82%
Progesterone-pretreated Rat Uterus (Relaxation)Emax94%
Anesthetized Cat (Chronotropic effects)Intrinsic Activity88%
Anesthetized Cat (Inotropic effects)Intrinsic Activity76%

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for the β1-adrenergic receptor through competitive binding with a radiolabeled antagonist.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β1-adrenergic receptors Incubation Incubate membranes with fixed concentration of radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand, competitor (this compound), and buffers Reagent_Prep->Incubation Filtration Separate bound from free radioligand by rapid vacuum filtration Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specific binding Filtration->Washing Counting Quantify radioactivity on filters using a scintillation counter Washing->Counting IC50_Calc Plot % specific binding vs. [this compound] to determine IC50 Counting->IC50_Calc Ki_Calc Calculate Ki from IC50 using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Experimental workflow for the radioligand binding assay.

Materials:

  • Cells or tissues expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1-adrenoceptor).

  • Radioligand: e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol ([125I]-CYP).

  • Non-labeled competitor: this compound.

  • Non-specific binding control: A high concentration of a non-selective β-antagonist (e.g., 1-10 µM propranolol).

  • Lysis buffer: e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.

  • Assay buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: a. Homogenize cells or tissues in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled antagonist), and competitive binding (radioligand + serial dilutions of this compound). b. Add a constant amount of membrane preparation to each well (e.g., 3-20 µg protein for cells, 50-120 µg for tissue). c. Add the appropriate concentration of this compound or non-labeled antagonist. d. Add the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification and Analysis: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. b. Calculate specific binding by subtracting the non-specific binding from the total binding. c. Plot the percentage of specific binding against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). e. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Determining Functional Potency (EC50) and Efficacy (Emax)

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP, providing a functional readout of its agonist activity.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing β1-adrenergic receptors Cell_Seeding Seed cells into a multi-well plate Cell_Culture->Cell_Seeding PDE_Inhibition Pre-treat cells with a PDE inhibitor (e.g., IBMX) Cell_Seeding->PDE_Inhibition Agonist_Stimulation Stimulate cells with varying concentrations of this compound PDE_Inhibition->Agonist_Stimulation Incubation Incubate for a defined period at 37°C Agonist_Stimulation->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Measure cAMP levels using a commercial detection kit (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Dose_Response_Analysis Plot cAMP concentration vs. [this compound] to determine EC50 and Emax cAMP_Detection->Dose_Response_Analysis

Caption: Experimental workflow for the cAMP accumulation assay.

Materials:

  • Cells expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Serum-free medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX).

  • This compound.

  • Full agonist positive control (e.g., Isoproterenol).

  • cAMP detection kit (e.g., HTRF®, AlphaScreen®, ELISA).

  • Multi-well plates (format compatible with the detection kit).

Protocol:

  • Cell Culture and Seeding: a. Culture cells expressing the β1-adrenergic receptor under standard conditions. b. Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure: a. The following day, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP. b. Pre-incubate the cells for 15-30 minutes at 37°C. c. Add varying concentrations of this compound to the wells. Include a vehicle control (basal level) and a positive control with a full agonist like Isoproterenol to determine the maximum possible response. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.

  • cAMP Detection: a. Lyse the cells according to the protocol of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels following the manufacturer's instructions. This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Determine the cAMP concentration in each sample from the standard curve. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values. e. The efficacy of this compound can be expressed as a percentage of the maximal response induced by the full agonist, Isoproterenol.

Conclusion

The provided protocols for radioligand binding and cAMP accumulation assays offer a robust framework for the in vitro characterization of this compound's potency and efficacy at the β1-adrenergic receptor. Careful execution of these experiments and rigorous data analysis are essential for obtaining reliable and reproducible results, which are fundamental for both basic research and drug development endeavors.

References

Application Notes and Protocols for Long-Term Administration of Prenalterol in Chronic Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying the long-term effects of Prenalterol, a selective β1-adrenoceptor partial agonist, in established rodent and canine models of chronic heart failure (CHF). The protocols outlined below are synthesized from various preclinical studies and are intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.

Introduction

Chronic heart failure is a progressive condition characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. One therapeutic strategy involves the modulation of the β-adrenergic system. This compound, as a partial agonist at the β1-adrenergic receptor, offers a nuanced approach by providing a moderate level of receptor stimulation, which may avoid the detrimental effects of excessive and prolonged full agonist activity. These protocols detail the creation of CHF models and the subsequent long-term administration of this compound to assess its impact on cardiac function and underlying cellular mechanisms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound in clinical studies of chronic heart failure. It is important to note that data from long-term preclinical models are limited, and these human data provide a basis for expected outcomes.

Table 1: Hemodynamic Effects of Long-Term Oral this compound in Patients with Chronic Heart Failure

ParameterControl (Baseline)This compound Treatment (1 month)Percentage Change
Cardiac Output (L/min)4.4 ± 0.95.8 ± 1.8+31.8%
Left Ventricular End-Systolic DimensionNot specifiedSignificantly reduced-
PEP/LVET0.56 ± 0.150.49 ± 0.09-12.5%

Data synthesized from a clinical study in patients with chronic heart failure receiving 50-100 mg of slow-release this compound twice daily for one month.[1]

Table 2: Acute Hemodynamic Effects of Intravenous this compound in Patients with Severe Congestive Heart Failure

ParameterControl (Baseline)This compound Treatment (Acute IV)Percentage Change
Cardiac Index (L/min/m²)1.92.6+36.8%
Stroke Index (mL/beat/m²)2430+25.0%
Stroke Work Index (g·m/m²)2126+23.8%
Systemic Vascular Resistance (dyn·s·cm⁻⁵)17021260-26.0%

Data from a study in patients with severe CHF due to chronic coronary disease receiving a 4.8 mg intravenous dose of this compound.[2]

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in a Rat Model of Chronic Heart Failure Induced by Myocardial Infarction

1. Induction of Chronic Heart Failure (Myocardial Infarction Model)

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) or a combination of ketamine/xylazine.

  • Surgical Procedure:

    • Intubate the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.

    • Close the chest in layers and allow the animal to recover.

  • Post-operative Care: Administer analgesics and monitor the animal closely for 24-48 hours.

  • Development of Heart Failure: Chronic heart failure typically develops over 4-6 weeks, characterized by left ventricular dilation and reduced ejection fraction.

2. Long-Term Administration of this compound

  • Method of Administration: Continuous subcutaneous infusion via a surgically implanted osmotic minipump is the preferred method for ensuring stable, long-term drug delivery. Oral gavage is a viable alternative but results in fluctuating plasma concentrations.

  • Dosage: Based on preclinical studies with similar compounds and the known pharmacology of this compound, a starting dose range of 1-5 mg/kg/day delivered by osmotic pump is recommended. Dose-response studies should be conducted to determine the optimal therapeutic dose.

  • Duration of Treatment: A minimum of 4 weeks of continuous treatment is recommended to assess long-term effects on cardiac remodeling and function.

3. Assessment of Cardiac Function

  • Echocardiography: Perform transthoracic echocardiography at baseline (before treatment) and at the end of the treatment period to measure left ventricular internal dimensions (LVIDd, LVIDs), ejection fraction (EF), and fractional shortening (FS).

  • Hemodynamic Measurements (Pressure-Volume Loop Analysis): At the end of the study, perform terminal hemodynamic assessment using a pressure-volume catheter inserted into the left ventricle to obtain detailed, load-independent measures of cardiac contractility and stiffness.

Protocol 2: Long-Term Administration of this compound in a Canine Model of Chronic Heart Failure Induced by Rapid Pacing

1. Induction of Chronic Heart Failure (Rapid Pacing Model)

  • Animal Model: Adult mongrel dogs of either sex.

  • Surgical Implantation of Pacemaker:

    • Under general anesthesia and sterile conditions, implant a programmable pacemaker.

    • Suture a pacing lead to the epicardial surface of the right or left ventricle.

  • Pacing Protocol: After a recovery period of 7-10 days, initiate rapid ventricular pacing at a rate of 210-250 beats per minute. Maintain pacing for 3-4 weeks to induce a state of dilated cardiomyopathy and congestive heart failure.

2. Long-Term Administration of this compound

  • Method of Administration: Oral administration of sustained-release capsules is a clinically relevant and feasible method for long-term studies in dogs.

  • Dosage: Based on doses used in acute canine studies and human clinical trials, a starting oral dose of 0.5-2.0 mg/kg twice daily is suggested. The dose should be titrated based on tolerability and hemodynamic response.

  • Duration of Treatment: A treatment period of at least 4-8 weeks is recommended to evaluate the long-term efficacy of this compound.

3. Assessment of Cardiac Function

  • Echocardiography: Perform serial echocardiograms to assess left ventricular dimensions, ejection fraction, and other functional parameters throughout the study period.

  • Hemodynamic Monitoring: If the animals are instrumented with indwelling catheters, monitor central venous pressure, pulmonary artery pressure, and cardiac output.

  • Neurohormonal Assessment: Collect blood samples to measure plasma levels of norepinephrine, renin, and other markers of neurohormonal activation, which are typically elevated in heart failure.

Mandatory Visualizations

Signaling Pathway of this compound at the β1-Adrenergic Receptor

Prenalterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Binds to Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Promotes Contraction Increased Myocardial Contraction Ca_Influx->Contraction Leads to

Caption: this compound signaling cascade via the β1-adrenergic receptor.

Experimental Workflow for a Preclinical Study of this compound

Experimental_Workflow cluster_model_creation Model Creation cluster_treatment Treatment Phase cluster_assessment Assessment Phase Induction Induce Chronic Heart Failure (e.g., MI in rats, Pacing in dogs) Development Allow for CHF Development (4-6 weeks) Induction->Development Baseline Baseline Cardiac Function Assessment (Echocardiography) Development->Baseline Randomization Randomize Animals (Vehicle vs. This compound) Baseline->Randomization Treatment Long-Term this compound Administration (e.g., Osmotic Pump, Oral) Randomization->Treatment Monitoring Monitor Animal Welfare and Clinical Signs Treatment->Monitoring Final_Echo Final Cardiac Function Assessment (Echocardiography) Monitoring->Final_Echo Hemodynamics Terminal Hemodynamic and Molecular Analysis Final_Echo->Hemodynamics

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Non-invasive Methods to Assess Prenalterol Effects In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenalterol is a selective β1-adrenergic receptor partial agonist that has been investigated for its inotropic effects on the heart. Assessing the in vivo effects of this compound is crucial for understanding its therapeutic potential and pharmacological profile. This document provides detailed application notes and protocols for non-invasive methods to evaluate the cardiovascular effects of this compound in preclinical and clinical research settings. These methods offer the advantage of longitudinal studies in the same subject, reducing biological variability and the number of animals required in preclinical studies.

Signaling Pathway of this compound

This compound primarily exerts its effects by binding to β1-adrenergic receptors, which are predominantly found in the heart, kidneys, and fat cells.[1] These receptors are G-protein-coupled receptors (GPCRs) that signal mainly through the Gs alpha subunit.[1] Upon this compound binding, the Gs protein is activated, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1][2] The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels and myosin light chains, resulting in increased intracellular calcium influx and enhanced cardiac muscle contractility (inotropic effect) and heart rate (chronotropic effect).[1] There is also evidence suggesting that under certain conditions, β1-adrenergic receptors can couple to inhibitory Gi proteins, which can modulate the signaling cascade.

Prenalterol_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular This compound This compound B1AR β1-Adrenergic Receptor (GPCR) This compound->B1AR binds Gs Gs Protein B1AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channels PKA->Ca_channel phosphorylates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Contractility Increased Cardiac Contractility & Heart Rate Ca_ion->Contractility

Caption: this compound signaling pathway via the β1-adrenergic receptor.

Data Presentation: Summary of this compound's In Vivo Effects

The following tables summarize quantitative data from studies assessing the effects of this compound.

Table 1: Hemodynamic Effects of this compound in Humans with Heart Failure

ParameterControl (Baseline)After Intravenous this compound (5 mg)After Oral this compound (1 month)Citation
Heart Rate (beats/min)No significant changeNo significant changeNo significant change
Blood PressureNo significant changeNo significant changeNo significant change
Cardiac Output (L/min)4.4 ± 0.95.8 ± 1.8Maintained increase
LV End-Systolic DimensionNot specifiedNot specifiedSignificantly reduced
PEP/LVET Ratio0.56 ± 0.150.47 ± 0.12 (Day 2)0.49 ± 0.09

Table 2: Cardiovascular Effects of Intravenous this compound in Healthy Humans

ParameterPlaceboThis compound (0.5 mg)This compound (1 mg)Citation
Cardiac Output Increase (%)-24%29%
Stroke Volume Increase (%)-18%17%
Heart Rate Change (beats/min)-+2+7
Peripheral Resistance Fall (%)-18%20%

Table 3: Effects of this compound in Anesthetized Animal Models

SpeciesDoseEffect on Heart RateEffect on Myocardial ContractilityCitation
RatNot specifiedSignificant increaseNot specified
CatNot specified88% of Isoprenaline's effect76% of Isoprenaline's effect
Dog5 µg/kg+12%+29% (dP/dt max)
Dog20 µg/kg+31%+35% (dP/dt max)

Experimental Protocols

The following are detailed protocols for non-invasive assessment of this compound's effects in rodents. These protocols can be adapted for other species with appropriate adjustments.

Protocol 1: Echocardiography in Rodents

This protocol allows for the assessment of cardiac structure and function.

Echocardiography_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_drug Drug Administration AnimalPrep 1. Animal Preparation: - Anesthetize mouse (e.g., 1-2% isoflurane). - Depilate chest area. - Place on heated platform in supine position. Monitoring 2. Physiological Monitoring: - Monitor ECG, respiration, and temperature. AnimalPrep->Monitoring Imaging 3. Image Acquisition (e.g., Vevo 3100): - Apply ultrasound gel. - Acquire Parasternal Long-Axis (PLAX) and Short-Axis (SAX) views. - Obtain M-mode, B-mode, and Doppler images. Monitoring->Imaging Analysis 4. Data Analysis: - Measure LV dimensions, wall thickness. - Calculate Ejection Fraction (EF), Fractional Shortening (FS). - Assess diastolic function (E/A ratio). - Analyze Doppler for blood flow velocities. Imaging->Analysis DrugAdmin 5. Administer this compound (route and dose as per study design). Analysis->DrugAdmin PostDrugImaging 6. Repeat Imaging at defined time points post-administration. DrugAdmin->PostDrugImaging NIBP_Workflow cluster_acclimate Acclimatization cluster_setup Experimental Setup cluster_measure Measurement Acclimatize 1. Acclimatize Animals: - Handle animals and place in restrainers for several days prior to the experiment. Warm 2. Warming: - Place the animal in a warming chamber to induce vasodilation in the tail. Acclimatize->Warm Restrain 3. Restraint and Cuff Placement: - Gently guide the animal into a restrainer. - Place the occlusion and sensor cuffs on the tail. Warm->Restrain Baseline 4. Baseline Measurement: - Obtain stable baseline blood pressure and heart rate readings. Restrain->Baseline DrugAdmin 5. Administer this compound. Baseline->DrugAdmin PostDrugMeasure 6. Post-Dose Measurement: - Measure blood pressure and heart rate at specified time intervals. DrugAdmin->PostDrugMeasure

References

Troubleshooting & Optimization

Troubleshooting low signal in Prenalterol cAMP assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Prenalterol in cAMP assays. The information is designed for scientists and drug development professionals to help diagnose and resolve common issues, particularly low signal, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect intracellular cAMP levels?

This compound is a selective β1-adrenergic receptor agonist.[1] The β1-adrenergic receptor is a Gs protein-coupled receptor (GPCR).[2] Upon binding of this compound, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP), leading to an increase in intracellular cAMP concentration.[2]

Q2: I am not observing a significant increase in cAMP signal after stimulating cells with this compound. What are the common causes?

A low or absent signal in your this compound cAMP assay can stem from several factors. These can be broadly categorized into issues related to cell health and preparation, reagent integrity, and the assay protocol itself. Common culprits include suboptimal cell density, low β1-adrenergic receptor expression, degradation of cAMP by phosphodiesterases (PDEs), or problems with the this compound compound.

Q3: Is it necessary to use a phosphodiesterase (PDE) inhibitor in my assay?

Yes, using a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is highly recommended. PDEs are enzymes that rapidly degrade cAMP.[3] By inhibiting their activity, you allow the newly synthesized cAMP to accumulate, resulting in a more robust and easily detectable signal.

Q4: How can the type of microplate I use affect my HTRF assay results?

For HTRF (Homogeneous Time-Resolved Fluorescence) assays, it is critical to use white-walled, opaque microplates.[4][5] Black-walled plates can absorb some of the emission signal, potentially cutting your dynamic range in half, while clear plates can lead to well-to-well crosstalk.[5] Using the appropriate plate minimizes background and maximizes the specific signal.

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological process and the experimental steps, the following diagrams illustrate the this compound signaling pathway and a general workflow for a cAMP HTRF assay.

Prenalterol_Signaling_Pathway This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds to Gs Gs Protein (α, β, γ) Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Caption: this compound signaling pathway leading to cAMP production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Seed Cells (e.g., CHO-K1 expressing β1-AR) in a 384-well white plate B 2. Culture Overnight A->B C 3. Prepare Reagents - this compound dilutions - PDE Inhibitor (IBMX) - HTRF Reagents B->C D 4. Stimulate Cells Add this compound + IBMX Incubate (e.g., 30 min at RT) C->D E 5. Lyse & Detect Add HTRF Lysis Buffer containing cAMP-d2 and anti-cAMP Cryptate D->E F 6. Incubate (e.g., 60 min at RT, protected from light) E->F G 7. Read Plate HTRF-compatible reader (Ex: 320nm, Em: 620nm & 665nm) F->G

Caption: General experimental workflow for a this compound cAMP HTRF assay.

Troubleshooting Guide for Low Signal

A systematic approach is crucial when troubleshooting low signal. The following decision tree and tables provide a structured guide to identifying and resolving common issues.

Troubleshooting_Low_Signal Start Low or No Signal Detected CheckControls Are Positive Controls (e.g., Forskolin/Isoproterenol) and Standard Curve working? Start->CheckControls AssayReagents Issue with Assay Kit Reagents or Reader CheckControls->AssayReagents No CellularProblem Issue is likely Cellular or Compound-Related CheckControls->CellularProblem Yes CheckCellHealth Check Cell Viability and Morphology CellularProblem->CheckCellHealth PoorHealth Cells are unhealthy. Use fresh, low-passage cells. CheckCellHealth->PoorHealth Poor GoodHealth Cells appear healthy. CheckCellHealth->GoodHealth Good OptimizeDensity Optimize Cell Seeding Density. Perform a cell titration. GoodHealth->OptimizeDensity CheckExpression Confirm β1-AR Expression (qPCR, Western Blot, etc.) OptimizeDensity->CheckExpression LowExpression Receptor expression is low. Use a higher-expressing clone or different cell line. CheckExpression->LowExpression Low GoodExpression Receptor expression is adequate. CheckExpression->GoodExpression Adequate CheckPDE Are you using a PDE Inhibitor (e.g., IBMX)? GoodExpression->CheckPDE NoPDE Add a PDE inhibitor. Optimize its concentration. CheckPDE->NoPDE No YesPDE PDE inhibitor is present. CheckPDE->YesPDE Yes CheckCompound Verify this compound Integrity. Check storage, prepare fresh dilutions. YesPDE->CheckCompound BadCompound Compound may be degraded. Use a new stock. CheckCompound->BadCompound Suspect GoodCompound Compound is likely fine. Re-evaluate all parameters. CheckCompound->GoodCompound OK

References

Technical Support Center: Overcoming Prenalterol Tachyphylaxis in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis associated with the long-term administration of Prenalterol, a selective β1-adrenergic receptor partial agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sympathomimetic agent that acts as a selective partial agonist for the β1-adrenergic receptor.[1][2][3] It is primarily used in the treatment of heart failure due to its ability to increase myocardial contractility with a less pronounced effect on heart rate.[1][4] Its mechanism of action involves stimulating the β1-adrenergic receptor, which is coupled to a Gs protein. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in a positive inotropic effect on the heart.

Q2: What is tachyphylaxis and why does it occur with long-term this compound use?

Tachyphylaxis, or tolerance, is a rapid decrease in the response to a drug following its repeated administration. In the context of this compound, long-term oral treatment has been shown to lead to a diminished hemodynamic response, where the initial improvements in cardiac function are not sustained over time. This phenomenon is a common feature of β-adrenergic receptor agonists.

The primary mechanisms underlying β-agonist-induced tachyphylaxis include:

  • Receptor Desensitization: Continuous stimulation of the β1-adrenergic receptor by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs).

  • β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder the receptor's interaction with the Gs protein, thereby uncoupling it from the downstream signaling pathway and reducing the production of cAMP.

  • Receptor Internalization and Downregulation: The binding of β-arrestin promotes the internalization of the β1-adrenergic receptors from the cell surface into endosomes. Over time, this can lead to a decrease in the total number of receptors available on the cell membrane, a process known as downregulation.

Q3: Are there any potential strategies to overcome or reverse this compound-induced tachyphylaxis?

While specific protocols for reversing this compound-induced tachyphylaxis are not well-established, several strategies have been investigated for other β-agonists and could be subjects of research for this compound:

  • Use of Phosphodiesterase (PDE) Inhibitors: PDEs are enzymes that degrade cAMP. Inhibiting these enzymes, particularly PDE4, can increase intracellular cAMP levels and may counteract the reduced cAMP production caused by receptor desensitization.

  • Intermittent Dosing: In some cases, intermittent administration of a β-agonist, rather than continuous exposure, may allow for receptor resensitization and prevent the development of tolerance.

  • Use of Corticosteroids: Corticosteroids have been shown to reverse β2-adrenergic receptor tachyphylaxis, potentially by increasing receptor gene transcription and preventing downregulation. Their efficacy in the context of β1-adrenergic receptors in cardiomyocytes would require further investigation.

  • Development of Biased Agonists: Biased agonists are ligands that preferentially activate one signaling pathway over another. A Gs-biased β1-adrenergic receptor agonist could theoretically provide the desired inotropic effects without significantly engaging the β-arrestin pathway, thereby reducing desensitization and tachyphylaxis.

Troubleshooting Guides

Problem: Diminished inotropic response to this compound in long-term cell culture experiments.

Possible Cause Troubleshooting Steps
β1-adrenergic receptor downregulation 1. Quantify Receptor Density: Perform a radioligand binding assay using a β1-selective antagonist radioligand (e.g., [³H]-CGP 12177) on membrane preparations from control and this compound-treated cells. A significant decrease in the Bmax value in treated cells indicates receptor downregulation. 2. Assess Receptor mRNA Levels: Use quantitative PCR (qPCR) to measure the mRNA expression of the β1-adrenergic receptor gene (ADRB1). A decrease in mRNA levels would suggest transcriptional downregulation.
Receptor uncoupling from Gs protein 1. Measure cAMP Accumulation: Perform a cAMP accumulation assay in response to acute this compound stimulation in cells pre-treated with this compound for an extended period. A blunted cAMP response compared to control cells suggests receptor desensitization. 2. Assess Adenylyl Cyclase Activity: Directly stimulate adenylyl cyclase with forskolin. If the forskolin-stimulated cAMP production is similar in control and this compound-treated cells, the defect likely lies at the receptor or G protein level.
Increased GRK activity and β-arrestin recruitment 1. Measure GRK Activity: Assess the activity of GRK2, a key kinase in β-adrenergic receptor desensitization, in cell lysates. 2. Perform a β-arrestin Recruitment Assay: Utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays to directly measure the recruitment of β-arrestin to the β1-adrenergic receptor upon this compound stimulation in long-term treated versus control cells.

Experimental Protocols

Protocol 1: Quantification of β1-Adrenergic Receptor Density using Radioligand Binding Assay

Objective: To determine the density of β1-adrenergic receptors (Bmax) and their affinity for a radioligand (Kd) in membrane preparations from cultured cells or tissue samples.

Materials:

  • Cells or tissue expressing β1-adrenergic receptors

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)

  • Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

  • Protein assay kit (e.g., BCA or Bradford)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend in a known volume.

    • Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a constant amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of the radioligand to the tubes.

    • To a parallel set of tubes, add the same concentrations of radioligand plus a high concentration of propranolol (e.g., 10 µM) to determine non-specific binding.

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

Protocol 2: Measurement of cAMP Accumulation

Objective: To quantify the intracellular accumulation of cAMP in response to β1-adrenergic receptor stimulation.

Materials:

  • Cultured cells expressing β1-adrenergic receptors

  • This compound or other β-agonists

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to confluence.

    • To induce tachyphylaxis, pre-treat cells with this compound for the desired duration (e.g., 24-48 hours). Control cells should be treated with vehicle.

    • Wash the cells to remove the pre-treatment drug.

  • Acute Stimulation:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with various concentrations of this compound for a defined time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates using the chosen assay format.

  • Data Analysis:

    • Generate dose-response curves by plotting cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal response) for both control and long-term treated cells to assess desensitization.

Data Presentation

Table 1: Effect of Long-Term this compound Treatment on β1-Adrenergic Receptor Density and Signaling

Parameter Control Group Long-Term this compound Group p-value
β1-AR Density (Bmax, fmol/mg protein) Example: 150 ± 15Example: 75 ± 10<0.01
Radioligand Affinity (Kd, nM) Example: 1.2 ± 0.2Example: 1.3 ± 0.3NS
Basal cAMP (pmol/well) Example: 5 ± 1Example: 4.5 ± 0.8NS
Maximal this compound-stimulated cAMP (Emax, pmol/well) Example: 100 ± 12Example: 40 ± 8<0.001
This compound Potency (EC50, nM) Example: 10 ± 2Example: 25 ± 5<0.05

NS: Not Significant

Mandatory Visualizations

Signaling Pathway of this compound-Induced Tachyphylaxis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b1AR β1-Adrenergic Receptor This compound->b1AR Binds Gs Gs Protein b1AR->Gs Activates GRK GRK b1AR->GRK Recruits & Activates b_arrestin β-arrestin b1AR->b_arrestin Recruits Phosphorylated Receptor Endosome Endosome AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Positive Inotropic Effect PKA->Cellular_Response Leads to GRK->b1AR Phosphorylates b_arrestin->Gs Blocks Interaction b_arrestin->Endosome Promotes Internalization

Caption: Signaling pathway of this compound and the mechanism of tachyphylaxis.

Experimental Workflow for Investigating this compound Tachyphylaxis

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion start Start: Culture cells expressing β1-adrenergic receptors treatment Long-term treatment: - Control (vehicle) - this compound start->treatment mem_prep Membrane Preparation treatment->mem_prep cAMP_assay cAMP Accumulation Assay (Measure EC50 and Emax) treatment->cAMP_assay barrestin_assay β-arrestin Recruitment Assay treatment->barrestin_assay radioligand Radioligand Binding Assay (Quantify Bmax and Kd) mem_prep->radioligand analysis Compare results between Control and this compound groups radioligand->analysis cAMP_assay->analysis barrestin_assay->analysis conclusion Conclusion: Determine the extent and mechanism of this compound tachyphylaxis analysis->conclusion

Caption: Workflow for studying this compound-induced tachyphylaxis.

References

Technical Support Center: Investigating Potential Off-Target Effects of Prenalterol in Cardiac Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Prenalterol in cardiac cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known on-target effects in cardiac cells?

This compound is a partial agonist with functional specificity for β1-adrenoceptors.[1] Its primary on-target effect in cardiac cells is to mimic the effects of stimulating postganglionic adrenergic sympathetic nerves, leading to a strengthening of the heart's contraction (positive inotropic effect) and an increase in cardiac output.[1] In clinical settings, this translates to an increased cardiac index and stroke volume, often with minimal changes in heart rate or blood pressure at therapeutic doses.[2][3][4]

Q2: Is this compound exclusively selective for β1-adrenoceptors, or are there known off-target receptor interactions?

While this compound is functionally selective for β1-adrenoceptors, it is not exclusively so. Studies have shown that this compound can also act as an agonist at β2-adrenoceptors. This off-target activity is tissue-dependent and may become more apparent in experimental systems with a high density of β2-adrenoceptors or a large receptor reserve. Therefore, researchers should not assume absolute β1-selectivity, especially at higher concentrations.

Q3: My in vitro chronotropic (heart rate) and inotropic (contractility) responses to this compound are weaker than expected compared to a full agonist like Isoproterenol. Is this normal?

Yes, this is an expected finding. This compound is a partial agonist. Unlike a full agonist, a partial agonist does not produce a maximal response even at saturating concentrations. The intrinsic sympathomimetic activity (ISA) of this compound can vary significantly between different tissues and species. In some preparations, this compound may even act as an antagonist in the presence of a full agonist like Isoproterenol by competing for the same receptor binding sites.

Troubleshooting Unexpected Inotropic/Chronotropic Responses:

  • Confirm Receptor Subtype Expression: Ensure your cardiac cell model (e.g., neonatal vs. adult cardiomyocytes, cell line) expresses the expected ratio of β1 to β2 adrenoceptors.

  • Assess Receptor Density: Low receptor density can limit the maximal response to a partial agonist.

  • Use a Full Agonist as a Positive Control: Always include a full agonist like Isoproterenol to establish the maximum possible response in your system.

  • Consider a β2-Antagonist: To isolate the β1-mediated effects, co-incubate with a selective β2-adrenoceptor antagonist like ICI 118,551.

Q4: I am observing signs of cellular stress and a decrease in cell viability at high concentrations of this compound. Could it be inducing apoptosis?

Currently, there is no direct evidence in the scientific literature demonstrating that this compound induces apoptosis in cardiomyocytes. However, prolonged or excessive stimulation of β-adrenoceptors with potent, non-selective agonists like Isoproterenol has been shown to induce cardiomyocyte apoptosis through mechanisms involving endoplasmic reticulum stress. Given that this compound can activate β-adrenergic signaling, it is plausible that at high concentrations or with prolonged exposure, it could lead to cellular stress and potentially apoptosis. This should be considered a potential off-target effect requiring experimental verification.

Troubleshooting and Investigating Potential Apoptosis:

  • Perform Dose-Response and Time-Course Studies: Determine the concentration and duration at which cytotoxicity is observed.

  • Utilize Apoptosis Assays: Employ methods such as TUNEL staining, caspase-3/7/8/9 activity assays, or Western blotting for cleaved PARP and Bcl-2/Bax ratio to confirm if the observed cell death is apoptotic.

  • Include Appropriate Controls: Use a known inducer of apoptosis (e.g., staurosporine) as a positive control and a vehicle-only control.

Q5: My cardiomyocytes appear larger after several days of treatment with this compound. Is it possible that this compound is inducing hypertrophy?

Similar to apoptosis, there is a lack of direct studies linking this compound to cardiomyocyte hypertrophy. However, it is known that stimulation of β-adrenoceptors, particularly the β2 subtype, can promote hypertrophic growth in cardiac myocytes. For example, the β2-selective agonist clenbuterol (B1669167) has been shown to induce cardiomyocyte hypertrophy. Given this compound's potential activity at β2-adrenoceptors, a hypertrophic response, especially with chronic stimulation, is a plausible off-target effect.

Troubleshooting and Investigating Potential Hypertrophy:

  • Quantify Cell Size: Use microscopy and image analysis software to measure changes in cell surface area.

  • Measure Protein Synthesis: Perform assays such as [3H]-leucine incorporation to assess for increased protein synthesis.

  • Analyze Hypertrophic Gene Expression: Use qRT-PCR to measure the expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

  • Use Receptor Antagonists: Co-treat with selective β1 (e.g., atenolol) and β2 (e.g., ICI 118,551) antagonists to determine which receptor subtype might be mediating the hypertrophic effect.

Q6: Beyond cAMP signaling, are there other potential downstream pathways that could be activated by this compound as an off-target effect?

The canonical signaling pathway for β-adrenoceptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, the concept of "biased agonism" suggests that some ligands can preferentially activate certain downstream pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent signaling). While there are no specific studies on the biased agonism of this compound, this is a potential source of off-target signaling. For instance, β-arrestin-mediated pathways can lead to the activation of kinases like ERK. Researchers should be aware that the cellular response to this compound may not be solely dependent on cAMP levels.

Data Presentation

Table 1: Receptor Selectivity and Potency of this compound

ParameterReceptor/TissueSpeciesValueReference
Binding Affinity (Kp) β1-Adrenoceptor (Atria)Rat0.09 µM
Functional Potency (pD2) β1-Adrenoceptor (Right Atrium)Rat8.0
Functional Potency (pD2) β2-Adrenoceptor (Uterus)Rat7.7

Mandatory Visualizations

This compound This compound Beta1_AR β1-Adrenoceptor (On-Target) This compound->Beta1_AR High Affinity (Partial Agonist) Beta2_AR β2-Adrenoceptor (Off-Target) This compound->Beta2_AR Lower Affinity (Agonist) Gs_protein1 Gs Protein Beta1_AR->Gs_protein1 Biased_signaling Biased Signaling? (e.g., β-arrestin) Beta1_AR->Biased_signaling Gs_protein2 Gs Protein Beta2_AR->Gs_protein2 Beta2_AR->Biased_signaling AC1 Adenylyl Cyclase Gs_protein1->AC1 AC2 Adenylyl Cyclase Gs_protein2->AC2 cAMP1 cAMP AC1->cAMP1 cAMP2 cAMP AC2->cAMP2 PKA1 PKA cAMP1->PKA1 PKA2 PKA cAMP2->PKA2 Inotropy Positive Inotropy & Chronotropy PKA1->Inotropy Other_effects Potential Off-Target Cellular Effects (e.g., Vasodilation) PKA2->Other_effects

Caption: On- and potential off-target signaling of this compound in cardiac cells.

Start Unexpected Inotropic/ Chronotropic Response Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Check_Cell_Model Review Cell Model: - Species (Human, Rat, etc.) - Type (Primary, iPSC-CM, etc.) - Passage Number Check_Concentration->Check_Cell_Model Full_Agonist_Control Run Full Agonist Control (e.g., Isoproterenol) Check_Cell_Model->Full_Agonist_Control Is_Max_Response_Lower Is this compound Emax < Isoproterenol Emax? Full_Agonist_Control->Is_Max_Response_Lower Partial_Agonism Result Consistent with Partial Agonism Is_Max_Response_Lower->Partial_Agonism Yes Investigate_Beta2 Investigate β2-Adrenoceptor Contribution Is_Max_Response_Lower->Investigate_Beta2 No, or response is unusual Use_Antagonist Co-treat with Selective β2-Antagonist (e.g., ICI 118,551) Investigate_Beta2->Use_Antagonist Response_Shift Does Response Shift? Use_Antagonist->Response_Shift Beta2_Involvement β2-Adrenoceptor Mediated Off-Target Effect Confirmed Response_Shift->Beta2_Involvement Yes Other_Factors Consider Other Factors: - Receptor Desensitization - Experimental Artifact Response_Shift->Other_Factors No

Caption: Workflow for troubleshooting unexpected inotropic/chronotropic responses.

Start Observation: Increased Cardiomyocyte Size with Chronic this compound Treatment Quantify_Size 1. Quantify Cell Surface Area (Microscopy & ImageJ/CellProfiler) Start->Quantify_Size Measure_Protein_Synthesis 2. Measure Protein Synthesis ([3H]-Leucine Incorporation Assay) Quantify_Size->Measure_Protein_Synthesis Analyze_Genes 3. Analyze Hypertrophic Markers (qRT-PCR for ANP, BNP, β-MHC) Measure_Protein_Synthesis->Analyze_Genes Are_Markers_Upregulated Are Hypertrophic Markers Significantly Upregulated? Analyze_Genes->Are_Markers_Upregulated Hypertrophy_Confirmed Evidence Supports This compound-Induced Hypertrophy Are_Markers_Upregulated->Hypertrophy_Confirmed Yes Not_Hypertrophy Cell Swelling or Other Cytotoxic Effect More Likely Are_Markers_Upregulated->Not_Hypertrophy No Determine_Receptor 4. Determine Receptor Involvement (Co-treatment with Antagonists) Hypertrophy_Confirmed->Determine_Receptor Beta1_Block β1-Antagonist (e.g., Atenolol) Determine_Receptor->Beta1_Block Beta2_Block β2-Antagonist (e.g., ICI 118,551) Determine_Receptor->Beta2_Block Result Analyze which antagonist prevents the hypertrophic response Beta1_Block->Result Beta2_Block->Result

Caption: Logical flow for investigating cardiomyocyte hypertrophy.

Experimental Protocols

Protocol 1: Assessing β-Adrenoceptor Selectivity via Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenoceptors.

Materials:

  • Cell lines stably expressing human β1- or β2-adrenoceptors (e.g., HEK293 or CHO cells).

  • Non-selective β-adrenoceptor radioligand (e.g., [3H]-CGP 12177).

  • Unlabeled this compound.

  • Selective β1-antagonist for non-specific binding (e.g., CGP 20712A).

  • Selective β2-antagonist for non-specific binding (e.g., ICI 118,551).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates, cell harvester, scintillation counter.

Methodology:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.

  • Radioligand Addition: Add a constant, low concentration of [3H]-CGP 12177 (below its Kd) to all wells.

  • Non-Specific Binding (NSB): To a set of wells, add a saturating concentration of a selective antagonist (CGP 20712A for β1-expressing cells, ICI 118,551 for β2-expressing cells) to determine NSB.

  • Total Binding: A set of wells should contain only membranes and the radioligand.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Investigating Drug-Induced Cardiomyocyte Hypertrophy

Objective: To determine if this compound induces a hypertrophic response in cultured cardiomyocytes.

Materials:

  • Primary neonatal or adult cardiomyocytes, or iPSC-derived cardiomyocytes.

  • Appropriate cell culture medium and supplements.

  • This compound and vehicle control (e.g., DMSO).

  • Positive control for hypertrophy (e.g., Phenylephrine or Endothelin-1).

  • Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI).

  • Reagents for protein synthesis assay (e.g., [3H]-leucine).

  • Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for ANP, BNP, β-MHC, and a housekeeping gene).

Methodology:

  • Cell Culture and Treatment: Plate cardiomyocytes at an appropriate density. After a stabilization period, treat cells with various concentrations of this compound, vehicle, or a positive control for 48-72 hours.

  • Assessment of Cell Size:

    • Fix the cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear stain (DAPI).

    • Capture images using fluorescence microscopy.

    • Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 cells per condition.

  • Assessment of Protein Synthesis:

    • During the final 4-24 hours of treatment, add [3H]-leucine to the culture medium.

    • Lyse the cells and precipitate the protein.

    • Measure the incorporated radioactivity using a scintillation counter and normalize to the total protein content.

  • Assessment of Gene Expression:

    • Extract total RNA from the cells.

    • Synthesize cDNA.

    • Perform qRT-PCR using specific primers for hypertrophic marker genes.

    • Calculate the relative fold change in gene expression compared to the vehicle-treated control.

Protocol 3: Detecting Drug-Induced Apoptosis in Cardiomyocytes

Objective: To assess whether high concentrations of this compound induce apoptosis in cardiomyocytes.

Materials:

  • Cultured cardiomyocytes.

  • This compound and vehicle control.

  • Positive control for apoptosis (e.g., staurosporine).

  • Apoptosis detection kit (e.g., TUNEL assay kit or Caspase-Glo® 3/7 Assay).

  • Antibodies for Western blotting (e.g., anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH).

Methodology:

  • Cell Culture and Treatment: Plate cardiomyocytes and treat with high concentrations of this compound, vehicle, or a positive control for 24-48 hours.

  • TUNEL Assay (for DNA fragmentation):

    • Fix and permeabilize the cells according to the kit manufacturer's instructions.

    • Incubate with the TUNEL reaction mixture.

    • Visualize and quantify the percentage of TUNEL-positive nuclei using fluorescence microscopy.

  • Caspase Activity Assay:

    • Lyse the cells and add the caspase substrate according to the kit manufacturer's instructions.

    • Measure the luminescent or fluorescent signal, which is proportional to caspase activity.

    • Normalize the signal to the total protein content.

  • Western Blotting:

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies against cleaved PARP, Bcl-2, and Bax.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and calculate the Bcl-2/Bax ratio. An increase in cleaved PARP and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.

References

Prenalterol Aqueous Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the stability of Prenalterol in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.

I. Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears discolored. What could be the cause?

A1: Discoloration of this compound solutions, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is typically caused by oxidation of the phenolic hydroxyl group in the this compound molecule, especially when exposed to air, light, or certain metal ions. It is crucial to prepare fresh solutions and store them under appropriate conditions to minimize oxidative degradation.

Q2: What are the optimal storage conditions for aqueous this compound solutions?

A2: For short-term storage (up to 24 hours), it is recommended to keep the solution at 2-8°C and protected from light. For longer-term storage, aliquots of the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by the pH of the solution. Generally, phenolic compounds are more susceptible to oxidation at neutral to alkaline pH. While specific degradation kinetics for this compound across a wide pH range are not extensively published, it is advisable to prepare solutions in a slightly acidic buffer (e.g., pH 4-5) to enhance stability if compatible with the experimental design.

Q4: Can I filter my this compound solution?

A4: Yes, you can filter sterilize this compound solutions using a 0.22 µm filter membrane. It is recommended to use a filter material with low protein binding, such as PVDF or PES, to minimize loss of the compound. If using an organic solvent like DMSO to prepare the stock solution, filtration for sterilization is generally not necessary as DMSO has sterilizing properties.

II. Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. - The concentration of this compound may exceed its solubility at the storage temperature. - pH shift in the solution.- Warm the solution gently to see if the precipitate redissolves. - Prepare a more dilute stock solution. - Ensure the pH of the solution is maintained with a suitable buffer.
Inconsistent results in bioassays. - Degradation of this compound leading to lower active concentration. - Formation of degradation products that may have interfering biological activity.- Prepare fresh solutions before each experiment. - Conduct a stability study under your experimental conditions (see Protocol 1). - Characterize the purity of the solution using HPLC (see Protocol 2).
Loss of potency over a short period at room temperature. - this compound is known to be unstable at room temperature.- Store solutions at recommended low temperatures (-20°C or -80°C). - Prepare working solutions from a frozen stock immediately before use.

III. Data Presentation: Illustrative Stability Data

The following tables present hypothetical data to illustrate the expected stability profile of this compound under various stress conditions. This data is intended for guidance and should be confirmed by internal stability studies.

Table 1: Effect of pH on this compound Degradation at 40°C

pHInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
3.0100.098.21.8
5.0100.096.53.5
7.0100.085.114.9
9.0100.062.737.3

Table 2: Effect of Temperature on this compound Degradation at pH 7.0

TemperatureInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
4°C100.099.10.9
25°C (Room Temp)100.092.37.7
40°C100.085.114.9
60°C100.055.444.6

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and sensitive conditions for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 272 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

V. Visualizations

Prenalterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca²⁺ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca²⁺ Influx Calcium_Channels->Calcium_Influx Opens Contraction Increased Cardiac Contraction Calcium_Influx->Contraction Leads to

Caption: Signaling pathway of this compound as a β1-adrenergic agonist.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_solution Check this compound Solution Appearance start->check_solution is_discolored Discolored or Precipitate Present? check_solution->is_discolored prepare_fresh Prepare Fresh Solution is_discolored->prepare_fresh Yes check_storage Review Storage Conditions is_discolored->check_storage No prepare_fresh->check_storage is_storage_correct Stored at ≤ -20°C and Protected from Light? check_storage->is_storage_correct correct_storage Implement Correct Storage Procedures is_storage_correct->correct_storage No perform_hplc Perform HPLC Analysis for Purity is_storage_correct->perform_hplc Yes correct_storage->prepare_fresh is_pure Purity > 98%? perform_hplc->is_pure resynthesize Consider Resynthesis or New Source is_pure->resynthesize No proceed Proceed with Experiment is_pure->proceed Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Prenalterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the selective β1-adrenergic receptor partial agonist, Prenalterol, this technical support center provides essential guidance on interpreting and troubleshooting unexpected biphasic dose-response curves. While this compound is known for its cardiostimulatory effects, complex signaling pathways can sometimes lead to non-monotonic responses. This resource offers a structured approach to understanding and investigating these phenomena.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve?

A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a response pattern where the effect of a substance changes direction as the concentration increases. Typically, at low concentrations, an agonist like this compound will produce a stimulatory effect that increases with the dose. However, in a biphasic response, after reaching a peak, higher concentrations of the compound lead to a decrease in the observed response.

Q2: Why might this compound exhibit a biphasic dose-response curve?

A2: While not commonly reported for this compound, a biphasic response is mechanistically plausible due to the complex signaling of the β1-adrenergic receptor. At lower concentrations, this compound preferentially activates the canonical Gs-cAMP-PKA signaling pathway, leading to a stimulatory effect (e.g., increased cardiac contractility). However, at higher concentrations, several phenomena could contribute to an inhibitory phase:

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor and subsequent recruitment of β-arrestin. This uncouples the receptor from the Gs protein, dampening the primary signal.

  • Signaling Pathway Switching: β-arrestin can also act as a signaling scaffold, initiating pathways independent of G proteins. For the β1-adrenergic receptor, β-arrestin can mediate the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[1] This alternative pathway may have effects that oppose the canonical Gs pathway, contributing to a biphasic response.

  • Receptor Downregulation: Chronic exposure to high concentrations of an agonist can lead to the internalization and degradation of the receptor, reducing the total number of receptors available for signaling and thus diminishing the overall response.

Q3: We are observing a weak or inconsistent biphasic curve. What are the potential causes?

A3: Inconsistent biphasic responses can arise from several experimental factors:

  • Cellular Context: The expression levels of β1-adrenergic receptors, GRKs, β-arrestins, and components of downstream signaling pathways can vary significantly between cell types and even with cell passage number and confluency.

  • Assay Timing: The kinetics of the Gs-mediated and β-arrestin-mediated pathways are different. The timing of your assay endpoint measurement can significantly influence whether a biphasic effect is observed.

  • Suboptimal Concentration Range: The biphasic nature of the curve may only be apparent within a specific range of concentrations. It is crucial to test a wide range of this compound concentrations, often spanning several orders of magnitude.

Troubleshooting Guides

Issue 1: The observed dose-response curve is monotonic (sigmoidal), but a biphasic response was expected.

Possible Cause Troubleshooting & Optimization
Limited Concentration Range Widen the range of this compound concentrations tested, ensuring to include sufficiently high concentrations to potentially induce the inhibitory phase.
Inappropriate Assay Endpoint The chosen assay may only measure the output of one signaling pathway (e.g., cAMP production for the Gs pathway). Consider using an assay that captures a more integrated cellular response (e.g., cell viability, proliferation, or a functional endpoint relevant to your model system).
Assay Timing Not Optimized Perform a time-course experiment to determine the optimal time point for observing the biphasic effect. The inhibitory phase may develop over a longer duration than the initial stimulatory phase.
Cell Model Lacks Necessary Machinery Ensure your chosen cell line expresses all the necessary components for dual signaling, including β1-adrenergic receptors, GRKs, and β-arrestins.

Issue 2: High variability between replicate wells, obscuring the dose-response relationship.

Possible Cause Troubleshooting & Optimization
Pipetting Inaccuracies Use calibrated pipettes and employ proper pipetting techniques to ensure accurate and consistent dosing across all wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Cell Seeding Inconsistency Ensure a homogenous cell suspension and consistent cell seeding density across all wells of the microplate.
Reagent Variability Use the same lot of this compound, media, and other critical reagents for all experiments to minimize variability.

Experimental Protocols

Protocol 1: Generation of a Dose-Response Curve for this compound

This protocol outlines the steps to generate a comprehensive dose-response curve to assess for a biphasic effect.

  • Cell Culture:

    • Culture cells expressing β1-adrenergic receptors (e.g., HEK293 cells stably expressing the receptor, or a relevant cardiac cell line) in appropriate media and conditions.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform a serial dilution of the this compound stock to create a range of concentrations. It is recommended to use at least 10-12 concentrations spanning a wide range (e.g., from 1 pM to 100 µM) to capture both the stimulatory and potential inhibitory phases.

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with a serum-free medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation:

    • Incubate the cells for a predetermined time. This time should be optimized based on the specific assay and expected kinetics of the response.

  • Assay Measurement:

    • Perform the desired assay to measure the cellular response. Examples include:

      • cAMP Assay: To measure the activation of the Gs pathway.

      • ERK1/2 Phosphorylation Assay (Western Blot or ELISA): To measure the activation of the β-arrestin/EGFR transactivation pathway.

      • Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To measure an integrated cellular response.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model appropriate for a biphasic curve (e.g., the Brain-Cousens or Cedergreen models). Standard sigmoidal models are not suitable for biphasic data.

Hypothetical Quantitative Data for a Biphasic Response

The following table represents hypothetical data that might be observed in an experiment where this compound exhibits a biphasic effect on cell proliferation.

This compound Conc. (M)Log(Conc.)% Proliferation (Normalized)
1.00E-12-12102
1.00E-11-11115
1.00E-10-10135
1.00E-09-9150
1.00E-08-8145
1.00E-07-7120
1.00E-06-695
1.00E-05-580

Signaling Pathways and Experimental Workflows

Signaling Pathways of the β1-Adrenergic Receptor

The following diagram illustrates the dual signaling pathways of the β1-adrenergic receptor that can lead to a biphasic response.

B1_Adrenergic_Signaling cluster_0 Low this compound Concentration cluster_1 High this compound Concentration Prenalterol_low This compound (Low Conc.) B1AR_low β1-AR Prenalterol_low->B1AR_low Activates Gs Gs B1AR_low->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Stimulatory_Effect Stimulatory Effect PKA->Stimulatory_Effect Leads to Prenalterol_high This compound (High Conc.) B1AR_high β1-AR Prenalterol_high->B1AR_high Prolonged/High Activation GRK GRK B1AR_high->GRK Recruits B_Arrestin β-Arrestin B1AR_high->B_Arrestin Recruits GRK->B1AR_high Phosphorylates EGFR EGFR B_Arrestin->EGFR Transactivates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates Inhibitory_Effect Inhibitory/Opposing Effect MAPK_ERK->Inhibitory_Effect Leads to

Caption: Dual signaling of the β1-adrenergic receptor.

Experimental Workflow for Investigating a Biphasic Response

The following diagram outlines a logical workflow for an experiment designed to detect and characterize a biphasic dose-response to this compound.

Biphasic_Workflow start Start: Hypothesis of Biphasic Response cell_prep Prepare Cell Culture (β1-AR expressing cells) start->cell_prep dose_prep Prepare Serial Dilutions of this compound (Wide Concentration Range) cell_prep->dose_prep treatment Treat Cells with this compound Concentrations dose_prep->treatment incubation Incubate for Optimized Duration treatment->incubation assay Perform Cellular Assays (cAMP, p-ERK, Viability) incubation->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis (Non-linear regression for biphasic curve) data_acq->analysis interpretation Interpret Results analysis->interpretation biphasic Biphasic Curve Observed interpretation->biphasic Yes monotonic Monotonic Curve Observed interpretation->monotonic No end End biphasic->end monotonic->end

Caption: Experimental workflow for biphasic response analysis.

References

Navigating In Vivo Prenalterol Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in in vivo experiments involving Prenalterol, a selective β1-adrenoceptor partial agonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to enhance experimental reproducibility and success.

Troubleshooting Guide: Addressing Common Experimental Issues

Question: We are observing significant inter-individual variation in the heart rate and blood pressure response to this compound in our rodent models. What are the potential causes and how can we mitigate this?

Answer: Significant variability in cardiovascular responses to this compound is a common challenge. Several factors can contribute to this, ranging from genetic makeup to experimental procedures.

  • Genetic Variation: Polymorphisms in the β1-adrenergic receptor gene, the target of this compound, can lead to altered drug responses.[1][2][3][4][5][6][7] Specifically, variations at amino acid positions 49 (Serine to Glycine) and 389 (Arginine to Glycine) have been shown to impact receptor function and signaling.[1][2]

    • Recommendation: Whenever possible, use well-characterized, inbred animal strains to reduce genetic heterogeneity. If using outbred stocks, ensure a sufficiently large sample size to account for genetic variability and consider genotyping the animals for key β1-adrenoceptor polymorphisms if feasible.

  • Pharmacokinetic Differences: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying plasma concentrations of this compound, even with consistent dosing.[8][9][10][11] The plasma elimination half-life of this compound is approximately 2 hours.[11]

    • Recommendation: Implement a consistent dosing regimen and route of administration. For continuous effects, consider using osmotic mini-pumps for subcutaneous infusion to maintain stable plasma levels.[12] If variability persists, periodic blood sampling to determine plasma drug concentrations can help correlate pharmacokinetic profiles with pharmacodynamic outcomes.

  • Anesthesia: The type of anesthetic used can significantly impact cardiovascular parameters and the response to adrenergic agents.[13][14][15] Some anesthetics can suppress or potentiate the effects of this compound on heart rate and blood pressure.[13]

    • Recommendation: Standardize the anesthetic protocol across all experimental groups. Use an anesthetic with minimal interference on the cardiovascular system, such as isoflurane, and ensure a consistent depth of anesthesia is maintained throughout the experiment.

  • Experimental Stress: Handling and procedural stress can elevate endogenous catecholamine levels, which can compete with this compound at the β1-adrenoceptor and influence the observed response.

    • Recommendation: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Perform procedures in a quiet and controlled setting.

Question: Our study involves chronic administration of this compound, and we've noticed a diminishing effect over time. What could be causing this tachyphylaxis?

Answer: The observed decrease in this compound's effect with chronic administration is likely due to β-adrenoceptor down-regulation.

  • Mechanism: Prolonged exposure to an agonist can lead to a compensatory decrease in the number of receptors on the cell surface, a process known as down-regulation. This reduction in receptor density leads to a diminished response to the drug.[12]

    • Recommendation: Be aware of the potential for tachyphylaxis in long-term studies. Consider intermittent dosing schedules if the experimental design allows. It is also crucial to include appropriate control groups to quantify the extent of desensitization over time. Measuring β1-adrenoceptor density in tissue samples at the end of the study can confirm down-regulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective partial agonist for the β1-adrenergic receptor. It primarily stimulates these receptors in the heart, leading to increased heart rate (chronotropic effect) and contractility (inotropic effect).[16] As a partial agonist, it produces a submaximal response compared to a full agonist like isoprenaline.[16]

Q2: How does this compound's signaling pathway work? A2: Upon binding to the β1-adrenergic receptor, this compound induces a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[16] Increased cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the physiological effects on heart rate and contractility.

Q3: What are the key pharmacokinetic parameters of this compound? A3: The pharmacokinetics of this compound can vary between species and individuals. However, key parameters from human studies provide a general understanding. The drug is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 30 minutes.[10] The systemic bioavailability is approximately 25%.[10] this compound has a rapid distribution phase with a half-life of about 7-8 minutes and an elimination half-life of around 2 hours.[10][11]

Q4: How should this compound solutions be prepared and stored for in vivo use? A4: As a catecholamine-like substance, this compound solutions can be susceptible to oxidation. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., -20°C) for short periods.[17] The stability of catecholamine solutions is a critical factor in ensuring consistent dosing.[17][18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Oral)~0.5 hours[10]
Systemic Bioavailability (Oral)~25%[10]
Distribution Half-Life (IV)~7-8 minutes[10][11]
Elimination Half-Life (IV)~2.0 hours[11]
Apparent Volume of Distribution2.6 L/kg[8]
Total Body Clearance~800 ml/min[8]

Table 2: Hemodynamic Effects of Intravenous this compound in Healthy Subjects

DoseChange in Heart Rate (beats/min)Change in Systolic Blood Pressure (mmHg)Reference
0.13 mgDose-dependent increaseDose-dependent increase[11]
0.25 mgDose-dependent increaseDose-dependent increase[11]
0.50 mgDose-dependent increaseDose-dependent increase[11]

Experimental Protocols

Protocol 1: Acute Hemodynamic Response to Intravenous this compound in Anesthetized Rodents

  • Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) with a standardized anesthetic regimen (e.g., isoflurane).

  • Catheterization: Surgically implant catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Recording: Allow the animal to stabilize for at least 30 minutes after surgery and record baseline heart rate and blood pressure.

  • This compound Administration: Administer a bolus intravenous injection of this compound at the desired dose.

  • Data Acquisition: Continuously record heart rate and blood pressure for a defined period post-injection to capture the peak response and subsequent return to baseline.

  • Data Analysis: Calculate the change in heart rate and blood pressure from the baseline values.

Visualizing Key Pathways and Workflows

Prenalterol_Signaling_Pathway cluster_ac This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Binds Gs_protein Gs Protein (inactive) Beta1AR->Gs_protein Activates Gs_protein_active Gs Protein (active) AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Proteins Cellular Proteins PKA_active->Cellular_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated Proteins Physiological_Effect Increased Heart Rate & Contractility Phosphorylated_Proteins->Physiological_Effect Leads to

Caption: this compound signaling cascade in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Minimize Stress) Anesthesia_Standardization Anesthesia Standardization Animal_Acclimatization->Anesthesia_Standardization Surgical_Preparation Surgical Preparation (Catheter Implantation) Anesthesia_Standardization->Surgical_Preparation Baseline_Recording Baseline Hemodynamic Recording Surgical_Preparation->Baseline_Recording Drug_Administration This compound Administration (Consistent Route & Dose) Baseline_Recording->Drug_Administration Data_Acquisition Continuous Data Acquisition Drug_Administration->Data_Acquisition Data_Analysis Data Analysis (Calculate Changes from Baseline) Data_Acquisition->Data_Analysis Variability_Assessment Variability Assessment Data_Analysis->Variability_Assessment Genotyping Optional: Genotyping for β1-AR Polymorphisms Variability_Assessment->Genotyping

Caption: Workflow for minimizing variability in acute in vivo experiments.

Troubleshooting_Logic Start High Variability Observed in This compound Response Check_Genetics Is the animal strain inbred? Start->Check_Genetics Check_Anesthesia Is the anesthetic protocol standardized? Check_Genetics->Check_Anesthesia Yes Solution_Genetics Use inbred strain or increase sample size Check_Genetics->Solution_Genetics No Check_Dosing Is the dosing route and volume consistent? Check_Anesthesia->Check_Dosing Yes Solution_Anesthesia Standardize anesthetic agent, depth, and duration Check_Anesthesia->Solution_Anesthesia No Check_Stress Are animals properly acclimatized? Check_Dosing->Check_Stress Yes Solution_Dosing Ensure accurate and consistent administration Check_Dosing->Solution_Dosing No Solution_Stress Implement acclimatization and gentle handling Check_Stress->Solution_Stress No Further_Investigation Consider pharmacokinetic analysis Check_Stress->Further_Investigation Yes Solution_Genetics->Check_Anesthesia Solution_Anesthesia->Check_Dosing Solution_Dosing->Check_Stress Solution_Stress->Further_Investigation

References

Technical Support Center: Enhancing Oral Bioavailability of Prenalterol in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prenalterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of this compound observed in animal studies.

Understanding the Challenge: Poor Oral Bioavailability of this compound

This compound, a selective β1-adrenergic receptor agonist, is well-absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation. This metabolic process is the principal reason for its low oral bioavailability. Studies have shown significant species-specific differences in metabolism, with the formation of phenolic sulfate (B86663) esters being a major route in humans, while glucuronide conjugates are more prominent in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low in our animal experiments?

A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism after absorption from the gut. The liver metabolizes a significant portion of the drug before it can enter the systemic circulation. The specific metabolites can vary between species, with glucuronidation being a common pathway in rodents.

Q2: We are observing inconsistent plasma concentrations of this compound after oral administration in our rat study. What could be the cause?

A2: Inconsistent plasma concentrations can arise from several factors:

  • Variability in First-Pass Metabolism: Individual differences in metabolic enzyme activity within your animal cohort can lead to significant variations in the extent of first-pass metabolism.

  • Gavage Technique: Improper or inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach and subsequent absorption. Ensure all personnel are thoroughly trained in this procedure.

  • Food Effects: The presence or absence of food in the stomach can influence the rate of gastric emptying and, consequently, the absorption profile of this compound. Standardize the fasting period for all animals before dosing.

  • Stress: High levels of stress in the animals can alter gastrointestinal motility and blood flow, potentially affecting drug absorption. Acclimatize the animals to the experimental procedures to minimize stress.

Q3: What formulation strategies can we explore to improve the oral bioavailability of this compound in our animal models?

A3: Several formulation strategies can be investigated to overcome the challenge of extensive first-pass metabolism:

  • Controlled-Release Formulations: These formulations are designed to release the drug slowly over time. This can potentially saturate the metabolic enzymes in the liver, allowing a greater fraction of the drug to bypass first-pass metabolism and reach the systemic circulation. While specific animal data is limited, human studies have shown that a controlled-release preparation of this compound can significantly increase its bioavailability[1].

  • Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. Designing a prodrug of this compound could temporarily mask the functional groups susceptible to first-pass metabolism, allowing for better absorption and subsequent release of the active drug.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), may enhance its oral absorption. These formulations can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and potentially improved absorption.

Q4: Are there any specific permeation enhancers that could be co-administered with this compound?

A4: While not specifically studied for this compound, permeation enhancers are compounds that can reversibly increase the permeability of the intestinal mucosa. For a compound like this compound, which is already well-absorbed, the primary benefit of co-administering a permeation enhancer would be to potentially increase the rate of absorption to a level that might partially saturate first-pass metabolism. However, the focus for improving this compound's bioavailability should primarily be on strategies that mitigate its extensive metabolism.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of this compound after oral dosing. Extensive and variable first-pass metabolism.1. Confirm IV vs. Oral Pharmacokinetics: Administer this compound intravenously to a control group to determine its clearance and volume of distribution. This will help quantify the extent of first-pass metabolism with your oral formulation. 2. Standardize Procedures: Ensure strict standardization of fasting times, dosing volumes, and gavage technique across all animals. 3. Explore Formulation Strategies: Consider developing a controlled-release or lipid-based formulation to assess if bioavailability can be improved.
Difficulty in detecting this compound in plasma samples. Inadequate analytical method sensitivity or rapid metabolism.1. Optimize Analytical Method: Ensure your HPLC or LC-MS/MS method is validated and has a lower limit of quantification (LLOQ) sufficient to detect the expected low plasma concentrations. 2. Include Metabolite Analysis: If possible, develop an assay to measure the major metabolites of this compound in your animal model. This can confirm that the drug is being absorbed and metabolized.
High inter-animal variability in pharmacokinetic parameters. Genetic differences in metabolic enzyme expression.1. Increase Sample Size: A larger number of animals per group can help to better characterize the variability and obtain more robust mean pharmacokinetic parameters. 2. Use Inbred Strains: Employing an inbred strain of animals (e.g., specific strains of rats or mice) can help to reduce the genetic variability in metabolic enzyme expression.

Data Presentation

The following table summarizes pharmacokinetic data from a human study, illustrating the potential for a controlled-release formulation to improve the bioavailability of this compound. While this data is not from an animal study, it provides a valuable reference for the magnitude of improvement that can be achieved through formulation strategies.

Formulation Bioavailability (%) Tmax (hours) t1/2 (hours) Species Reference
Oral Solution~25%~0.5~1.8Human[2]
Controlled-Release~45%Slower absorption~2.0Human[1]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats

Objective: To determine and compare the oral bioavailability of two different formulations of this compound.

Animals: Male Sprague-Dawley rats (250-300g).

Groups:

  • Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).

  • Group 2: Oral gavage of this compound in a standard vehicle (e.g., water or saline).

  • Group 3: Oral gavage of an experimental formulation of this compound (e.g., controlled-release microparticles).

Procedure:

  • Fast animals overnight (approximately 12 hours) with free access to water.

  • Administer the assigned formulation. For oral gavage, use a suitable gavage needle, ensuring the correct placement in the stomach.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples for this compound concentration using a validated HPLC or LC-MS/MS method.

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.

  • Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Protocol 2: Quantification of this compound in Rat Plasma by HPLC

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence).

  • Reversed-phase C18 column.

  • Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the pH adjusted for optimal separation.

  • Internal standard (IS): A compound with similar chromatographic properties to this compound (e.g., another beta-blocker like atenolol).

  • Plasma samples from the in vivo study.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 20 µL) of the reconstituted sample onto the HPLC system.

    • Run the analysis using the optimized chromatographic conditions (flow rate, column temperature, detector wavelength).

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound standards.

    • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Prenalterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Binds to Gs_protein Gs Protein (αβγ) Beta1_AR->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP Gα-GTP Gs_protein->G_alpha_GTP GDP exchanged for GTP G_alpha_GTP->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: In Vivo Bioavailability Study animal_prep Animal Preparation (Fasting) start->animal_prep dosing Dosing (IV, Oral Standard, Oral Experimental) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis LC-MS/MS or HPLC Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc end End: Compare Bioavailability bioavailability_calc->end

Caption: Experimental Workflow for Bioavailability Study.

References

Technical Support Center: Prenalterol Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Prenalterol, a selective β1-adrenergic receptor partial agonist. This guide provides troubleshooting advice and detailed protocols to address common challenges and confounding factors encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Category 1: Inconsistent or Lower-Than-Expected Efficacy

Question 1: Why am I observing a blunted or lower-than-expected response to this compound in my cardiac cell model?

Answer: Several factors related to the experimental model and receptor characteristics can lead to a reduced response.

  • Disease State Modeling: If you are using cells derived from a heart failure model, be aware that β1-adrenergic receptor (β1-AR) signaling is often compromised. In failing hearts, the density of β1-ARs can be reduced by approximately 50%.[1][2] This is primarily due to chronic sympathetic stimulation, which leads to receptor downregulation.

  • Receptor Desensitization: Prolonged exposure to any β-agonist, including this compound, can lead to receptor desensitization. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its downstream Gs protein signaling pathway.[3]

  • Receptor Reserve: As a partial agonist, this compound's ability to elicit a maximal response is highly dependent on the "receptor reserve" of the experimental system.[4][5] In cells with a low density of β1-ARs (low reserve), a partial agonist may not be able to produce a maximal response, whereas in a system with a high receptor density (high reserve), it might appear as a full agonist. Heart failure models often have a depleted receptor reserve.

Troubleshooting Steps:

  • Characterize Your Model: Quantify β1-AR expression levels in your cell model (e.g., via radioligand binding or western blot) to understand the receptor density.

  • Minimize Pre-exposure: Avoid exposing cells to other adrenergic agonists before your experiment. Ensure washout periods are sufficient if serial dosing is performed.

  • Consider the System: Be cautious when interpreting data from transfected cell lines that overexpress the receptor, as this can create an artificially large receptor reserve and may not reflect the physiological situation.

Question 2: My dose-response curve for this compound is right-shifted or has a lower Emax than expected. What are the potential causes?

Answer: A right-shifted (decreased potency) or depressed (decreased efficacy) dose-response curve can be caused by several factors.

  • Partial Agonism: This is the classic signature of a partial agonist compared to a full agonist like isoproterenol. This compound's intrinsic efficacy is lower than that of a full agonist.

  • Presence of Antagonists: Ensure that no residual β-blockers are present in your cell culture medium or experimental buffer, as this will competitively antagonize this compound's effect, causing a rightward shift.

  • Signal Transduction Alterations: In disease models like heart failure, not only is receptor number reduced, but the coupling efficiency to Gs protein can be impaired, and levels of the inhibitory G protein (Gi) may be increased. This "uncoupling" reduces the efficacy of any given agonist concentration.

  • Data Normalization Issues: Ensure your dose-response curves are correctly normalized. The "bottom" of the curve should be your baseline (no drug) and the "top" should be the maximal response to a saturating concentration of a full agonist (e.g., isoproterenol) to accurately determine this compound's partial agonism.

Troubleshooting Workflow:

G start Observed Right-Shifted or Depressed Dose-Response Curve q1 Is Isoproterenol (full agonist) response also depressed? start->q1 a1_yes System-wide issue likely. Check cell health, receptor density, and G-protein coupling. q1->a1_yes Yes a1_no Issue is specific to this compound's partial agonism. q1->a1_no No q2 Was a full dose-response curve for a full agonist (e.g., Isoproterenol) run in parallel for normalization? a1_no->q2 a2_no Run full agonist control. This is essential to define the system's maximal response. q2->a2_no No a2_yes Check for experimental artifacts. q2->a2_yes Yes q3 Any potential for β-blocker contamination in media/buffers? a2_yes->q3 a3_yes Use fresh, antagonist-free reagents. q3->a3_yes Yes a3_no Consider receptor reserve effects. Low receptor density will limit the maximal effect of a partial agonist. q3->a3_no No

Caption: Troubleshooting logic for this compound dose-response curves.

Category 2: Variability in Experimental Results

Question 3: We are seeing high variability between experiments using different batches of primary cells or cells from different animals. What could be the source of this variability?

Answer: Biological variables are a significant source of confounding data when assessing this compound's efficacy.

  • Genetic Polymorphisms: A common single nucleotide polymorphism (SNP) in the human β1-AR gene results in either an Arginine (Arg) or a Glycine (Gly) at position 389. The Arg389 variant displays significantly higher (three to four-fold) agonist-stimulated activity compared to the Gly389 variant. Subjects homozygous for Arg389 show a greater hemodynamic response to β-blockade, indicating higher receptor activity. If your source tissue has different genotypes, you will see significant variability.

  • Age and Sex: β-adrenergic responsiveness is known to decline with age. Furthermore, sex differences exist, with some studies suggesting males exhibit a more pronounced age-related decrease in β1-AR function.

  • Disease Heterogeneity: In studies using tissue from failing hearts, the severity of the disease state will directly impact the degree of β1-AR downregulation and desensitization, leading to varied responses.

Troubleshooting Steps:

  • Genotyping: If using human tissues or cells, genotype for the Arg389Gly polymorphism (rs1801253) and analyze the data based on genotype.

  • Stratify by Age and Sex: Record the age and sex of the source animals/donors and stratify your data accordingly during analysis.

  • Standardize Disease Model: If using a disease model, ensure the stage and severity of heart failure are consistent across all animals used for cell isolation.

Question 4: My cAMP assay results are inconsistent after this compound stimulation. What common experimental pitfalls should I check?

Answer: Inconsistent cAMP measurements often stem from procedural issues.

  • Phosphodiesterase (PDE) Activity: Cyclic AMP is rapidly degraded by intracellular PDEs. If PDE activity is high and variable between preparations, your measured cAMP levels will be inconsistent. Most standard protocols require the use of a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to allow cAMP to accumulate for reliable measurement.

  • Stimulation Time: The kinetics of cAMP production can be rapid. It is crucial to optimize and strictly control the agonist stimulation time. A time-course experiment should be performed to determine the peak cAMP response time for your specific cell system.

  • Cell Density: The number of cells per well is a critical parameter. Too few cells will not produce a detectable signal, while too many cells can lead to a decrease in the assay window. Optimize cell density to ensure the response falls within the linear range of your detection assay.

G cluster_0 Pre-Experiment Optimization cluster_1 Assay Execution P1 Determine Optimal Cell Density P2 Perform Time-Course to find Peak Response P3 Validate PDE Inhibitor (e.g., IBMX) Concentration A2 Add PDE Inhibitor P3->A2 A1 Plate Optimized Number of Cells A1->A2 A3 Stimulate with this compound for Optimized Time A2->A3 A4 Lyse Cells & Add Detection Reagents A3->A4 A5 Read Signal A4->A5

Caption: Optimized workflow for a consistent cAMP assay.

Data Summary Tables

Table 1: Impact of Heart Failure on β1-Adrenergic Receptor Characteristics

ParameterHealthy Human VentricleFailing Human VentriclePercent ChangeReference(s)
β1-AR Density ~70-80% of total β-ARs~50-60% of total β-ARs↓ ~50% in β1-AR density
β1:β2 Receptor Ratio ~80:20~60:40 or 50:50Altered Ratio
GRK2 (βARK1) Activity Baseline↑ Increased↑ Increased
Gs Protein Coupling EfficientUncoupled / Impaired↓ Decreased Efficacy

Table 2: Influence of β1-AR Arg389Gly Polymorphism on Receptor Function

GenotypeAgonist-Stimulated Activity (In Vitro)Response to β-blockade (In Vivo)β-arrestin 2 BindingReference(s)
Arg389/Arg389 High (3-4x greater than Gly389)Greater reduction in blood pressureBinds in response to agonist
Arg389/Gly389 IntermediateIntermediateN/A
Gly389/Gly389 LowReduced reduction in blood pressureDoes not bind in response to agonist

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP using HTRF Assay

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a common high-throughput method.

Materials:

  • Cells expressing β1-adrenergic receptors (e.g., CHO-K1-β1AR, primary cardiomyocytes)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA)

  • 3-isobutyl-1-methylxanthine (IBMX), a PDE inhibitor

  • This compound and Isoproterenol (full agonist control)

  • HTRF cAMP Assay Kit (containing d2-labeled cAMP and anti-cAMP Cryptate antibody)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • On the day of the assay, gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution.

    • Wash cells with PBS and resuspend in stimulation buffer at the optimized cell density (typically 2,000-10,000 cells/well, to be determined empirically).

  • Agonist Stimulation:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM).

    • Add 5 µL of the agonist dilutions (or buffer for baseline control) to the wells.

    • Seal the plate and incubate for the predetermined optimal time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection:

    • Following incubation, add 5 µL of the d2-labeled cAMP conjugate (diluted in lysis buffer provided with the kit) to each well.

    • Immediately add 5 µL of the anti-cAMP Cryptate antibody (diluted in lysis buffer) to each well.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, with excitation at 320-340 nm and simultaneous emission reads at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Generate a cAMP standard curve to convert HTRF ratios to absolute cAMP concentrations.

    • Plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

Protocol 2: Assessment of Cardiomyocyte Contractility using IonOptix System

This protocol provides a general workflow for measuring sarcomere shortening and calcium transients in isolated adult cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Tyrode's solution (containing 1.8 mM Ca²⁺)

  • Fura-2 AM (calcium indicator dye)

  • IonOptix Myocyte Calcium and Contractility System (or equivalent)

  • Field stimulation chamber

  • This compound and Isoproterenol stock solutions

Procedure:

  • Cell Loading and Plating:

    • Load isolated cardiomyocytes with Fura-2 AM (typically 1-2 µM) for 15-20 minutes at room temperature.

    • Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

    • Transfer the cells to the perfusion chamber on the microscope stage, mounted with Tyrode's solution. Allow cells to settle.

  • Baseline Recording:

    • Identify a healthy, rod-shaped cardiomyocyte with clear striations.

    • Begin perfusion with Tyrode's solution at physiological temperature (35-37°C).

    • Pace the myocyte using electrical field stimulation (e.g., at 1 Hz).

    • Using the IonOptix software, simultaneously record sarcomere length (via FFT algorithm) and intracellular calcium (via Fura-2 ratiometric fluorescence at 340/380 nm excitation).

    • Record a stable baseline for 30-60 seconds.

  • Drug Application:

    • Switch the perfusion solution to one containing the desired concentration of this compound.

    • Allow 3-5 minutes for the drug effect to stabilize while continuing to pace and record.

    • Record data for another 30-60 seconds at steady-state.

    • A full dose-response curve can be generated by sequential addition of increasing concentrations of this compound. A full agonist like Isoproterenol should be used as a positive control to determine the maximal system response.

  • Data Analysis:

    • Using IonWizard or a similar analysis software, analyze the recorded traces to extract key parameters.

    • Contractility Parameters: Sarcomere length at diastole, peak shortening (amplitude), time to peak shortening, time to 90% relengthening.

    • Calcium Transient Parameters: Diastolic Ca²⁺, peak systolic Ca²⁺ (amplitude), Ca²⁺ transient decay rate (Tau).

    • Compare the parameters before (baseline) and after drug application to quantify the effect of this compound.

Signaling Pathway Diagrams

G cluster_0 Canonical β1-AR Signaling This compound This compound (Partial Agonist) B1AR β1-Adrenergic Receptor This compound->B1AR Gs Gs Protein B1AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (Ca²⁺ Channels, etc.) PKA->Targets phosphorylates Response Increased Contractility (Inotropy) Targets->Response

Caption: Canonical Gs-PKA signaling pathway activated by this compound.

G cluster_1 Confounding Factors in Heart Failure HF Heart Failure (Chronic Sympathetic Activation) B1AR β1-AR HF->B1AR chronically stimulates GRK GRK ↑ HF->GRK P P B1AR->P GRK->P phosphorylates Arrestin β-Arrestin P->Arrestin recruits Gs Gs Protein Arrestin->Gs blocks interaction Internalization Receptor Internalization & Downregulation Arrestin->Internalization Uncoupling Signal Uncoupling

Caption: β1-AR desensitization and downregulation pathway in heart failure.

References

Prenalterol interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prenalterol. This resource provides essential information regarding potential interactions of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective β1-adrenergic receptor agonist. Its primary effect is to stimulate the β1-adrenergic receptors, which are predominantly found in the heart. This stimulation leads to an increase in heart rate and myocardial contractility.

Q2: Is there a potential for this compound to interfere with laboratory assays?

Yes, there is a potential for this compound to interfere with certain laboratory assays, particularly immunoassays for catecholamines (e.g., epinephrine, norepinephrine) and their metabolites (e.g., metanephrines). This is due to the structural similarity between this compound and endogenous catecholamines.

Q3: How does this structural similarity cause interference?

Immunoassays rely on the specific binding of antibodies to the target analyte. Due to its similar chemical structure, this compound or its metabolites may be recognized by the antibodies used in catecholamine immunoassays, leading to a phenomenon known as cross-reactivity. This can result in falsely elevated measurements of catecholamines.

Q4: Are all laboratory assays susceptible to this interference?

No. The interference is highly dependent on the specific assay methodology. Immunoassays are more susceptible to cross-reactivity due to their reliance on antibody-antigen recognition. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are generally less prone to this type of interference as they separate compounds based on their physicochemical properties before detection.

Q5: What are the two main types of drug interference in laboratory tests?

Drug interference can be categorized as:

  • Analytical (in vitro) interference: This occurs when a substance in the sample directly affects the measurement process. For this compound, this would be cross-reactivity in an immunoassay.

  • Physiological (in vivo) interference: This is an actual change in the level of the analyte in the body caused by the drug's pharmacological effect. As a β1-adrenergic agonist, this compound can influence physiological parameters, but the primary concern for assay interference is analytical.[1][2]

Troubleshooting Guide

If you suspect this compound is interfering with your assay results, follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Review Your Assay Methodology
  • Identify the assay type: Determine if you are using an immunoassay (e.g., ELISA, RIA) or a chromatographic method (e.g., HPLC, LC-MS). Immunoassays are more likely to be affected.

  • Consult the assay manufacturer's documentation: Check the package insert or technical datasheet for any known cross-reactivity with β-agonists or structurally similar compounds.

Step 2: Perform Validation Experiments

If the manufacturer's information is inconclusive, the following experiments can help determine if interference is occurring in your specific sample matrix.

  • Spike and Recovery:

    • Take a sample that is known to not contain this compound (a negative control).

    • Measure the baseline concentration of your analyte (e.g., norepinephrine).

    • "Spike" the sample by adding a known concentration of your analyte.

    • Measure the concentration of the spiked sample. The recovered concentration should be close to the expected value (baseline + spiked amount).

    • Repeat this process, but this time, also add this compound to the sample along with the analyte. A significant deviation from the expected recovery in the presence of this compound suggests interference.

  • Serial Dilution:

    • Take a sample that you suspect is showing interference from this compound.

    • Measure the analyte concentration in the undiluted sample.

    • Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using an appropriate diluent.

    • Measure the analyte concentration in each dilution.

    • Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.

    • If there is no interference, the corrected concentrations should be consistent across the dilution series. A non-linear relationship suggests the presence of an interfering substance.

Step 3: Mitigate the Interference

If interference is confirmed, consider the following options:

  • Use an Alternative Assay Method: Switch to a more specific method, such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS), which is less susceptible to cross-reactivity.

  • Sample Cleanup: Implement a sample extraction or cleanup procedure (e.g., solid-phase extraction) to remove this compound before analysis.

  • Consult with an Expert: Contact the assay manufacturer's technical support or a specialist in analytical chemistry for further guidance.

Data Presentation

The following tables illustrate expected outcomes of validation experiments when investigating potential assay interference.

Table 1: Example of Spike and Recovery Experiment

Sample DescriptionMeasured Norepinephrine (pg/mL)Expected Norepinephrine (pg/mL)% RecoveryInterpretation
Baseline Sample50---
Baseline + 100 pg/mL Norepinephrine14515096.7%No interference
Baseline + 100 pg/mL Norepinephrine + this compound250150166.7%Potential Positive Interference

Table 2: Example of Serial Dilution Experiment

Dilution FactorMeasured Norepinephrine (pg/mL)Corrected Norepinephrine (pg/mL)Interpretation
Undiluted400400-
1:2280560Non-linearity suggests interference
1:4180720Non-linearity suggests interference
1:8100800Non-linearity suggests interference

Experimental Protocols

Protocol 1: Spike and Recovery

  • Prepare Samples: Aliquot a control sample matrix into three tubes.

  • Tube 1 (Baseline): Add assay buffer.

  • Tube 2 (Spike): Add a known concentration of the analyte standard.

  • Tube 3 (Spike + Suspected Interferent): Add the same concentration of analyte standard and a relevant concentration of this compound.

  • Assay: Analyze all three tubes according to the assay protocol.

  • Calculate % Recovery:

    • % Recovery (Spike) = [(Measured Conc. in Tube 2 - Measured Conc. in Tube 1) / Spiked Conc.] * 100

    • % Recovery (Spike + Interferent) = [(Measured Conc. in Tube 3 - Measured Conc. in Tube 1) / Spiked Conc.] * 100

Protocol 2: Serial Dilution

  • Prepare Dilutions: Create a series of dilutions (e.g., 1:2, 1:4, 1:8) of the test sample using the assay's recommended diluent.

  • Assay: Analyze the undiluted sample and all dilutions according to the assay protocol.

  • Calculate Corrected Concentrations: For each dilution, multiply the measured concentration by the dilution factor.

  • Analyze Linearity: Plot the corrected concentrations against the reciprocal of the dilution factor. A linear plot indicates no interference.

Visualizations

Prenalterol_Signaling_Pathway This compound This compound Beta1_Receptor β1-Adrenergic Receptor This compound->Beta1_Receptor Binds to G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Myocardial Contractility PKA->Cellular_Response Leads to Assay_Interference_Workflow Start Suspicion of Assay Interference Review_Assay Review Assay Method (Immunoassay vs. HPLC) Start->Review_Assay Validation_Exp Perform Validation Experiments Review_Assay->Validation_Exp Spike_Recovery Spike and Recovery Validation_Exp->Spike_Recovery Serial_Dilution Serial Dilution Validation_Exp->Serial_Dilution Interference_Confirmed Interference Confirmed? Spike_Recovery->Interference_Confirmed Serial_Dilution->Interference_Confirmed No_Interference No Significant Interference Continue with Assay Interference_Confirmed->No_Interference No Mitigate Mitigate Interference Interference_Confirmed->Mitigate Yes Alternative_Assay Use Alternative Method (e.g., HPLC, LC-MS) Mitigate->Alternative_Assay Sample_Cleanup Implement Sample Cleanup Mitigate->Sample_Cleanup End Problem Resolved Alternative_Assay->End Sample_Cleanup->End Troubleshooting_Logic Start {Question|Is this compound potentially interfering with my assay?} Step1 Step 1: Check Assay Type Is it an immunoassay? Yes No Start->Step1:t Step2 Step 2: Perform Validation Spike & Recovery or Serial Dilution Fails Passes Step1:yes->Step2:t Result_Good Result Interference is unlikely. Proceed with caution. Step1:no->Result_Good:r Step2:pass->Result_Good:r Result_Bad Result Interference is likely. Action required. Step2:fail->Result_Bad:r Step3 Step 3: Mitigate Use alternative method or sample cleanup Result_Bad->Step3:t

References

Validation & Comparative

A Comparative Guide to Prenalterol and Isoprenaline in β1-Adrenoceptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of prenalterol and isoprenaline, two key adrenergic agonists, in the context of β1-adrenoceptor activation. The information presented is supported by experimental data to assist in research and drug development decisions.

Introduction

Isoprenaline, a non-selective β-adrenergic agonist, and this compound, a selective β1-adrenergic partial agonist, are both significant pharmacological tools for studying the cardiovascular system. Isoprenaline, also known as isoproterenol, acts as a full agonist at both β1 and β2-adrenoceptors, leading to a broad range of physiological responses including increased heart rate, contractility, and bronchodilation.[1][2] this compound, in contrast, exhibits selectivity for the β1-adrenoceptor and acts as a partial agonist, resulting in a more targeted cardiac stimulatory effect with a lower maximal response compared to full agonists.[3][4] This guide will delve into their comparative pharmacology, focusing on their mechanism of action, efficacy, potency, and selectivity, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: β1-Adrenoceptor Signaling

Both this compound and isoprenaline exert their effects by binding to β1-adrenoceptors, which are predominantly expressed in the heart. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade. The binding of an agonist, such as isoprenaline or this compound, triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased intracellular calcium concentration, leading to enhanced myocardial contractility (inotropic effect) and an increased heart rate (chronotropic effect).

B1_Adrenoceptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1AR β1-Adrenoceptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contractility Ca_Influx->Contraction Agonist Agonist (this compound or Isoprenaline) Agonist->B1AR Binds to

Figure 1. β1-Adrenoceptor Signaling Pathway.

Comparative Efficacy and Potency

The primary distinction between this compound and isoprenaline lies in their efficacy and potency at the β1-adrenoceptor. Isoprenaline is a full agonist, meaning it can elicit the maximum possible response from the receptor system. This compound, as a partial agonist, produces a submaximal response even at saturating concentrations.[5]

ParameterThis compoundIsoprenalineReceptor SubtypeTissue/SystemReference
Intrinsic Activity 0.31.0β1Guinea Pig Atrium
0.76 (inotropic)1.0β1Anesthetized Cat
0.88 (chronotropic)1.0β1Anesthetized Cat
0.821.0β1Rat Right Atrium
Potency (pD2) 7.08.36β1Guinea Pig Atrium
8.09.1β1Rat Right Atrium
Affinity (Kd) 0.09 µM-β1Rat Atria

pD2 is the negative logarithm of the EC50 value.

Selectivity Profile

This compound is recognized for its selectivity towards β1-adrenoceptors over β2-adrenoceptors. This selectivity is advantageous when a targeted cardiac effect is desired without the peripheral effects associated with β2-adrenoceptor activation, such as vasodilation and bronchodilation. Isoprenaline, conversely, is non-selective and activates both β1 and β2-adrenoceptors with similar affinity.

In a study on rat tissues, this compound demonstrated potent activity at the β1-adrenoceptors in the right atrium (pD2 = 8.0) while showing comparable potency at β2-adrenoceptors in the uterus (pD2 = 7.7). However, its functional effect as a partial agonist is more pronounced in tissues with a lower receptor reserve.

Detailed Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as cAMP accumulation or isolated tissue contractility studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.

Objective: To quantify the affinity of this compound and isoprenaline for β1-adrenoceptors.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (e.g., from heart tissue or cells expressing β1-adrenoceptors) Incubation Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data Analysis (Scatchard or non-linear regression to determine Kd/Ki and Bmax) Quantification->Analysis

Figure 2. Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing β1-adrenoceptors in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to β-adrenoceptors. For competition binding assays, include varying concentrations of the unlabeled competitor (this compound or isoprenaline).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data to determine the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the competing ligands (this compound and isoprenaline), which reflects their binding affinity. The maximal binding capacity (Bmax) can also be determined.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and isoprenaline in stimulating cAMP production.

Protocol:

  • Cell Culture: Culture cells expressing β1-adrenoceptors (e.g., CHO-K1 cells stably transfected with the human β1-adrenoceptor).

  • Stimulation: Treat the cells with varying concentrations of the agonist (this compound or isoprenaline) for a defined period in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

The comparison between this compound and isoprenaline highlights the critical pharmacological concepts of agonist efficacy, potency, and receptor selectivity. Isoprenaline, as a non-selective full agonist, serves as a benchmark for maximal β-adrenergic stimulation. In contrast, this compound's β1-selectivity and partial agonism make it a more targeted agent for cardiac stimulation, potentially with a more favorable side-effect profile in certain clinical applications. For researchers, the choice between these two agents will depend on the specific experimental goals: isoprenaline is ideal for studying the full spectrum of β-adrenergic responses, while this compound is better suited for investigating the effects of selective and submaximal β1-adrenoceptor activation. The experimental protocols outlined provide a foundation for the continued investigation and characterization of these and other adrenergic compounds.

References

A Comparative Guide to the Inotropic Effects of Prenalterol and Dobutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic effects of Prenalterol and Dobutamine (B195870), two sympathomimetic agents known for their cardiac-stimulating properties. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these two drugs.

Executive Summary

This compound, a partial beta-1 adrenoceptor agonist, and Dobutamine, a full beta-1 adrenoceptor agonist with complex interactions at other adrenergic receptors, are both utilized for their positive inotropic effects on the heart. While both drugs increase myocardial contractility, they exhibit notable differences in their hemodynamic profiles, duration of action, and receptor selectivity. Dobutamine generally produces a more pronounced increase in cardiac output at higher doses, often accompanied by a greater chronotropic effect.[1] this compound, conversely, demonstrates a longer duration of action and may offer a more selective inotropic effect with less impact on heart rate at therapeutic concentrations.[1][2]

Quantitative Data Comparison

The following table summarizes the key quantitative data from comparative studies on this compound and Dobutamine.

ParameterThis compoundDobutamineKey Findings & Citations
Receptor Selectivity Partial β1-adrenergic agonistFull β1-adrenergic agonist; also exhibits α1-agonist and β2-agonist activityThis compound is noted for its cardioselectivity for beta-1 adrenoceptors.[3] Dobutamine's activity is more complex, with effects on multiple receptor subtypes.
Inotropic Effect Dose-dependent increase in myocardial contractility.[2]Potent, dose-dependent increase in myocardial contractility.Both agents effectively increase cardiac contractility.
Chronotropic Effect Less pronounced increase in heart rate compared to Dobutamine at equi-inotropic doses.Significant, dose-dependent increase in heart rate.Dobutamine has a more pronounced effect on heart rate.
Hemodynamic Effects Increases cardiac output and stroke volume with minimal changes in mean arterial pressure.Markedly increases cardiac output; can cause a decrease in systemic vascular resistance.Dobutamine leads to a greater augmentation of cardiac output at higher doses, partly due to its chronotropic effects.
Duration of Action Markedly longer duration of action (hemodynamic half-life of ~3 hours in a canine model).Short duration of action (hemodynamic half-life of ~1.7 minutes in a canine model).This compound has a significantly longer half-life.
Oral Bioavailability Orally active.Not orally active; requires intravenous administration.This compound's oral bioavailability offers a potential advantage in non-acute settings.

Signaling Pathways

The positive inotropic effects of both this compound and Dobutamine are primarily mediated through the stimulation of beta-1 adrenergic receptors in cardiomyocytes, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of calcium influx and release, which strengthens myocardial contraction.

cluster_this compound This compound Signaling cluster_dobutamine Dobutamine Signaling This compound This compound beta1_p β1-Adrenergic Receptor (Partial Agonist) This compound->beta1_p Binds gs_p Gs Protein beta1_p->gs_p Activates ac_p Adenylyl Cyclase gs_p->ac_p Activates camp_p cAMP ac_p->camp_p Synthesizes pka_p Protein Kinase A camp_p->pka_p Activates ca_p ↑ Intracellular Ca²⁺ pka_p->ca_p Phosphorylates Ca²⁺ channels contractility_p ↑ Myocardial Contractility ca_p->contractility_p Leads to dobutamine Dobutamine beta1_d β1-Adrenergic Receptor (Full Agonist) dobutamine->beta1_d Binds gs_d Gs Protein beta1_d->gs_d Activates ac_d Adenylyl Cyclase gs_d->ac_d Activates camp_d cAMP ac_d->camp_d Synthesizes pka_d Protein Kinase A camp_d->pka_d Activates ca_d ↑ Intracellular Ca²⁺ pka_d->ca_d Phosphorylates Ca²⁺ channels contractility_d ↑ Myocardial Contractility ca_d->contractility_d Leads to

Caption: Signaling pathways for this compound and Dobutamine.

Experimental Protocols

The following outlines a typical experimental protocol for comparing the inotropic effects of this compound and Dobutamine in a canine model of acute ischemic heart failure, as synthesized from published studies.

1. Animal Model and Surgical Preparation:

  • Animal Model: Adult mongrel dogs are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., sodium pentobarbital).

  • Instrumentation:

    • A thoracotomy is performed to expose the heart.

    • A catheter is placed in the left ventricle to measure left ventricular pressure (LVP) and calculate the maximum rate of pressure rise (LV dP/dt_max), a key index of contractility.

    • An electromagnetic flow probe is placed around the ascending aorta to measure cardiac output.

    • Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

    • ECG leads are attached to monitor heart rate and rhythm.

  • Induction of Heart Failure: Acute ischemic heart failure is induced by constricting one or more coronary arteries (e.g., the left anterior descending and circumflex arteries) to reduce coronary blood flow.

2. Drug Administration:

  • A stabilization period follows the surgical preparation and induction of heart failure.

  • This compound or Dobutamine is administered via continuous intravenous infusion.

  • A dose-response relationship is typically established by administering increasing concentrations of each drug.

  • A saline infusion is used as a control.

3. Data Collection and Analysis:

  • Hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, LV dP/dt_max, and cardiac output) are continuously recorded.

  • Data are collected at baseline (before drug administration) and at steady-state for each dose of the drug.

  • Statistical analysis is performed to compare the effects of this compound and Dobutamine at different doses and against the control.

Experimental Workflow

The logical flow of a typical preclinical experiment to compare the inotropic effects of two compounds is illustrated below.

start Start animal_prep Animal Model Preparation (e.g., Canine) start->animal_prep instrumentation Surgical Instrumentation for Hemodynamic Monitoring animal_prep->instrumentation hf_induction Induction of Heart Failure (e.g., Ischemia) instrumentation->hf_induction baseline Baseline Data Recording hf_induction->baseline randomization Randomization to Treatment Groups baseline->randomization group_a Group A: This compound Infusion (Dose Escalation) randomization->group_a group_b Group B: Dobutamine Infusion (Dose Escalation) randomization->group_b group_c Group C: Control (Saline) randomization->group_c data_collection Continuous Hemodynamic Data Collection group_a->data_collection group_b->data_collection group_c->data_collection washout Washout Period (if crossover design) data_collection->washout washout->randomization Crossover to another group data_analysis Data Analysis and Statistical Comparison washout->data_analysis If parallel design end End data_analysis->end

Caption: Experimental workflow for inotropic agent comparison.

Conclusion

Both this compound and Dobutamine are effective positive inotropic agents that enhance myocardial contractility through beta-1 adrenergic receptor stimulation. The choice between these agents in a research or clinical setting would depend on the desired hemodynamic profile and duration of action. Dobutamine's potent and rapid effects make it suitable for acute settings where a significant increase in cardiac output is required, while this compound's longer half-life and more selective inotropic action may be advantageous in other contexts. Further research is warranted to fully elucidate the comparative therapeutic windows and potential adverse effects of these two compounds in various pathological conditions.

References

Validating the β1-Adrenergic Receptor Selectivity of Prenalterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a β-adrenergic receptor agonist is paramount. This guide provides a comprehensive comparison of Prenalterol's β1-adrenergic receptor selectivity against the non-selective agonist Isoprenaline and the fellow β1-selective agonist Dobutamine. The information presented is supported by experimental data on binding affinities, functional potencies, and efficacy, alongside detailed experimental protocols and signaling pathway visualizations.

This compound is recognized as a β1-adrenoceptor partial agonist.[1] Its cardiostimulatory effects have been studied in vivo and in vitro, often in comparison to the full agonist Isoprenaline.[1] The selectivity of this compound for the β1 receptor is a key characteristic that differentiates it from non-selective agonists like Isoprenaline, which stimulates both β1 and β2 receptors.[2] Dobutamine is another clinically important β1-selective agonist, making it a relevant compound for comparison.[3]

Comparative Analysis of β-Adrenergic Receptor Agonists

The selectivity of an agonist for a particular receptor subtype is determined by its binding affinity (how strongly it binds) and its functional potency (the concentration at which it elicits a response). Efficacy, the maximal response an agonist can produce, is also a critical parameter, particularly for partial agonists like this compound.

Below is a summary of quantitative data from various in vitro studies. It is important to note that experimental values can vary between studies due to differences in tissue preparations, cell lines, and assay conditions.

CompoundReceptorBinding Affinity (Kd/Ki)Potency (pD2/-log EC50)Efficacy (% of Isoprenaline)Selectivity (β1 vs. β2)
This compound β10.09 µM (Kp)8.082%β1 selective
β2Not specified7.794%
Isoprenaline β1Not specified9.1100% (Full Agonist)Non-selective
β2Not specified9.1100% (Full Agonist)
Dobutamine β12.5 µM (Kd)Not specifiedAgonist~6-10 fold β1 selective
β214.8 - 25.4 µM (Kd)Not specifiedLittle intrinsic activity

Data Interpretation:

  • This compound demonstrates a higher potency (pD2 of 8.0) at the β1-adrenoceptor in rat right atrium compared to its potency at the β2-adrenoceptor in rat uterus (pD2 of 7.7).[1] As a partial agonist, its maximal effect is a percentage of the full agonist Isoprenaline.

  • Isoprenaline is a non-selective full agonist, exhibiting high potency at both β1 and β2 receptors with a pD2 of 9.1 in rat atrium and uterus respectively.

  • Dobutamine shows a significantly greater binding affinity for the β1 receptor (Kd = 2.5 µM in rat heart) compared to the β2 receptor (Kd = 14.8 µM in frog heart and 25.4 µM in rat lung), indicating its β1-selectivity. It is considered a β1-agonist with little intrinsic activity at the β2 receptor.

Experimental Methodologies

The determination of β-adrenergic receptor selectivity relies on two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic AMP (cAMP).

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound and other agonists for β1 and β2-adrenergic receptors.

Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is used to label the receptors in a cell membrane preparation. The test compound (e.g., this compound) is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation: Tissues or cells expressing the β-adrenergic receptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol, a non-selective β-antagonist) and varying concentrations of the competing unlabeled ligand (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

These assays measure the functional consequence of receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and other agonists in stimulating the β1 and β2-adrenergic receptor signaling pathway.

Principle: β1 and β2-adrenergic receptors are Gs-protein coupled receptors. Agonist binding activates the receptor, leading to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP). The amount of cAMP produced is proportional to the level of receptor activation.

Generalized Protocol:

  • Cell Culture: Cells stably expressing either the β1 or β2-adrenergic receptor are cultured.

  • Agonist Stimulation: The cells are treated with increasing concentrations of the agonist (e.g., this compound) for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.

  • Data Analysis: The concentration-response data are plotted and fitted to a sigmoidal curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizing the Experimental and Signaling Pathways

To further clarify the processes involved in validating β1-receptor selectivity, the following diagrams illustrate the experimental workflow and the underlying signaling cascade.

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay cluster_result Selectivity Determination b_prep Membrane Preparation (β1 or β2 expressing cells) b_inc Incubation with Radioligand & Competing Agonist b_prep->b_inc b_filt Rapid Filtration b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_anal Data Analysis (IC50 -> Ki) b_count->b_anal r_comp Compare Ki and EC50 values between β1 and β2 receptors b_anal->r_comp f_cells Cell Culture (β1 or β2 expressing cells) f_stim Agonist Stimulation f_cells->f_stim f_lysis Cell Lysis f_stim->f_lysis f_quant cAMP Quantification (e.g., TR-FRET) f_lysis->f_quant f_anal Data Analysis (EC50 & Efficacy) f_quant->f_anal f_anal->r_comp

Caption: Experimental workflow for determining β-receptor selectivity.

G agonist This compound (β1 Agonist) receptor β1-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) pka->response Phosphorylates Target Proteins

Caption: β1-adrenergic receptor signaling pathway.

References

Co-administration of Prenalterol and β-Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic interactions between prenalterol, a selective β1-adrenoceptor agonist, and β-blockers when co-administered. The information is compiled from clinical studies to assist researchers and drug development professionals in understanding the competitive dynamics and potential therapeutic applications of this drug combination.

Hemodynamic Effects of Co-administration

Clinical studies have demonstrated that this compound can counteract the hemodynamic effects of β-blockers. However, a substantially higher dose of this compound is required to achieve similar physiological responses as observed in the absence of a β-blocker. The following table summarizes the key quantitative findings from a study involving healthy volunteers.

Hemodynamic ParameterThis compound Alone (0.1-0.5 mg IV)This compound after β-Blocker (10x higher dose)β-Blocker Administered
Heart RateDose-dependent increaseSimilar increase to this compound aloneMetoprolol (B1676517) (20 mg IV) or Propranolol (B1214883) (10 mg IV)
Systolic Blood PressureSignificant increaseSimilar increase to this compound aloneMetoprolol or Propranolol
Diastolic Blood PressureNo significant changeNo significant changeMetoprolol or Propranolol
Cardiac OutputDose-dependent increaseSimilar increase to this compound aloneMetoprolol or Propranolol
Stroke VolumeNo significant changeNo significant changeMetoprolol or Propranolol
Total Electromechanical SystoleDose-dependent decreaseSimilar decrease to this compound aloneMetoprolol or Propranolol
Pre-ejection PeriodDose-dependent decreaseSimilar decrease to this compound aloneMetoprolol or Propranolol
Left Ventricular Ejection TimeNo significant changeNo significant changeMetoprolol or Propranolol

Table 1: Summary of Hemodynamic Changes with this compound and β-Blocker Co-administration. Data compiled from studies on healthy volunteers. The "10x higher dose" for this compound was administered after the administration of either metoprolol or propranolol.[1]

Experimental Protocols

To investigate the interaction between this compound and β-blockers, a combination of in vivo hemodynamic monitoring and in vitro receptor binding and signaling assays are employed.

In Vivo Hemodynamic Monitoring in Healthy Volunteers

This protocol outlines a typical crossover study design to assess the cardiovascular effects of this compound and a β-blocker.

1. Subject Recruitment and Screening:

  • Enroll healthy male volunteers aged 20-40 years.

  • Conduct a comprehensive medical history, physical examination, electrocardiogram (ECG), and routine blood and urine tests to exclude any underlying cardiovascular or other significant medical conditions.

2. Study Design:

  • Employ a randomized, placebo-controlled, crossover design.

  • Each subject participates in multiple study sessions, separated by a washout period of at least one week.

  • The sessions would involve the administration of:

    • Placebo

    • This compound alone

    • β-blocker alone (e.g., metoprolol or propranolol)

    • β-blocker followed by this compound

3. Drug Administration:

  • Administer drugs intravenously to ensure precise dosing and rapid onset of action.

  • For the co-administration arm, the β-blocker is infused first, followed by a washout/stabilization period before the infusion of this compound.

4. Hemodynamic Monitoring:

  • Utilize non-invasive impedance cardiography to measure stroke volume and cardiac output.

  • Continuously monitor heart rate and rhythm using a 3-lead ECG.

  • Measure systolic and diastolic blood pressure at regular intervals using an automated sphygmomanometer.

  • Record systolic time intervals (e.g., pre-ejection period, left ventricular ejection time) from the impedance cardiogram and phonocardiogram.

  • Collect all data at baseline and at specified time points during and after drug infusion.

In Vitro Radioligand Binding Assay

This assay quantifies the competitive binding of this compound and a β-blocker to β1-adrenergic receptors.

1. Membrane Preparation:

  • Isolate cell membranes from a cell line expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

  • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • Incubate the prepared cell membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [125I]-Iodocyanopindolol).

  • Add increasing concentrations of either unlabeled this compound or the β-blocker of interest.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 (concentration of the competitor that inhibits 50% of specific radioligand binding) for both this compound and the β-blocker.

  • Calculate the equilibrium dissociation constant (Ki) for each drug to determine their binding affinities.

In Vitro cAMP Accumulation Assay

This functional assay measures the downstream effect of β1-adrenergic receptor activation.

1. Cell Culture and Treatment:

  • Culture cells expressing β1-adrenergic receptors in appropriate media.

  • Seed the cells into multi-well plates and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

2. Agonist and Antagonist Treatment:

  • For agonist-mode, treat the cells with increasing concentrations of this compound.

  • For antagonist-mode, pre-incubate the cells with a fixed concentration of the β-blocker before adding increasing concentrations of this compound.

3. cAMP Measurement:

  • After incubation, lyse the cells to release intracellular cAMP.

  • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 (concentration of this compound that produces 50% of the maximal response).

  • In the presence of the β-blocker, observe the rightward shift in the dose-response curve for this compound, indicating competitive antagonism.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 β1-Adrenergic Receptor Signaling This compound This compound (Agonist) Receptor β1-Adrenergic Receptor This compound->Receptor Activates BetaBlocker β-Blocker (Antagonist) BetaBlocker->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: β1-Adrenergic Receptor Signaling Pathway.

G cluster_1 Drug Interaction Study Workflow cluster_2 Treatment Arm 1 cluster_3 Treatment Arm 2 cluster_4 Treatment Arm 3 cluster_5 Treatment Arm 4 Start Subject Screening Randomization Randomization Start->Randomization P_Admin Placebo Administration Randomization->P_Admin Pre_Admin This compound Administration Randomization->Pre_Admin BB_Admin β-Blocker Administration Randomization->BB_Admin BB_Pre_Admin β-Blocker then This compound Admin. Randomization->BB_Pre_Admin Washout Washout Period Washout->Randomization Crossover to next arm Data_Analysis Data Analysis & Comparison Washout->Data_Analysis After all arms completed H_Monitor1 Hemodynamic Monitoring P_Admin->H_Monitor1 H_Monitor1->Washout H_Monitor2 Hemodynamic Monitoring Pre_Admin->H_Monitor2 H_Monitor2->Washout H_Monitor3 Hemodynamic Monitoring BB_Admin->H_Monitor3 H_Monitor3->Washout H_Monitor4 Hemodynamic Monitoring BB_Pre_Admin->H_Monitor4 H_Monitor4->Washout

Caption: Crossover Experimental Workflow.

G cluster_6 Competitive Binding Logic This compound This compound Receptor β1-Adrenergic Receptor This compound->Receptor BetaBlocker β-Blocker BetaBlocker->Receptor Radioligand Radiolabeled Antagonist Radioligand->Receptor Binding Binding Event Receptor->Binding If Unoccupied No_Binding No Binding Receptor->No_Binding If Occupied by This compound or β-Blocker

Caption: Competitive Receptor Binding.

References

A Head-to-Head Comparison of Prenalterol and Xamoterol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Prenalterol and Xamoterol (B1682282), two selective β1-adrenergic receptor partial agonists. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their receptor binding, intrinsic sympathomimetic activity, signaling pathways, pharmacokinetics, and hemodynamic effects.

Executive Summary

This compound and Xamoterol are both partial agonists of the β1-adrenergic receptor, exhibiting both agonistic and antagonistic properties. While both were investigated for the treatment of heart failure, their clinical application has been limited. This guide illuminates the subtle yet significant differences in their pharmacological profiles. Xamoterol demonstrates higher β1-selectivity compared to this compound. While direct comparative data on binding affinity and intrinsic sympathomimetic activity from a single study is scarce, existing evidence suggests nuances in their interaction with the β1-adrenoceptor and subsequent downstream signaling.

Mechanism of Action and Signaling Pathway

Both this compound and Xamoterol exert their effects by binding to β1-adrenergic receptors, primarily located in the heart. As partial agonists, they produce a submaximal response compared to full agonists like isoproterenol (B85558). At low levels of sympathetic tone, they act as agonists, increasing heart rate and contractility. Conversely, in the presence of high catecholamine levels (e.g., during exercise), they act as antagonists, competitively blocking the binding of endogenous norepinephrine (B1679862) and epinephrine, thereby reducing excessive cardiac stimulation.

This dual action is mediated through the canonical Gs-protein coupled receptor (GPCR) signaling pathway. Upon agonist binding, the β1-adrenergic receptor undergoes a conformational change, activating the associated Gs protein. The α-subunit of the Gs protein (Gαs) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased cardiac contractility and heart rate.

G_protein_signaling cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand This compound or Xamoterol Ligand->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Cardiac Contractility & Heart Rate PKA->Cellular_Response Phosphorylates target proteins

Figure 1: β1-Adrenergic Receptor Signaling Pathway.

Receptor Binding and Intrinsic Activity: A Comparative Analysis

Direct head-to-head studies quantifying the binding affinities (Ki or Kd) and intrinsic sympathomimetic activity (ISA) of this compound and Xamoterol are limited. However, available data from separate and some comparative studies allow for an inferential comparison.

ParameterThis compoundXamoterolReference
Receptor Selectivity β1- and β2-adrenoceptor partial agonistHighly selective β1-adrenoceptor partial agonist[1]
β1-Adrenoceptor Antagonist Potency (pA2) LowerHigher (in pithed rat)[2]
Intrinsic Sympathomimetic Activity (ISA) Varies by tissue (0-94% of isoproterenol)Stated as a partial agonist[3]

A study comparing the β1-adrenoceptor antagonist potency of cicloprolol (B107668), xamoterol, and pindolol (B1678383) found that in a pithed rat model, xamoterol was a more potent β1-adrenoceptor antagonist than cicloprolol[2]. In isolated spontaneously beating guinea pig right atria, cicloprolol and xamoterol were equipotent as β1-adrenoceptor antagonists[2]. Another study indicated that this compound acts as a partial agonist at both β1- and β2-adrenoceptors, while Xamoterol's effects are primarily mediated by β1-adrenoceptors[1].

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and Xamoterol influence their absorption, distribution, metabolism, and excretion, which in turn affects their therapeutic window and dosing regimen.

ParameterThis compoundXamoterol
Bioavailability ~25% (oral solution)~5% (oral tablet/solution)
Time to Peak Plasma Concentration (Tmax) ~0.5 hours (oral solution)~2 hours (oral tablet)
Elimination Half-life (t½) ~2 hours7.4 - 7.7 hours (IV), ~16 hours (oral)
Metabolism Hepatic (mainly as sulphate ester)Not extensively metabolized
Excretion Primarily renalPrimarily renal (unchanged drug)

Hemodynamic Effects: A Head-to-Head Experimental Look

A direct comparative study in healthy volunteers assessed the effects of this compound and Xamoterol on heart rate variability (HRV), a measure of autonomic nervous system function.

ParameterThis compound (50 mg)Xamoterol (200 mg)Experimental Condition
Sleeping Heart Rate IncreasedIncreasedOvernight measurement after a single oral dose
Heart Rate Variability (Poincaré plot area) ReducedReducedOvernight measurement after a single oral dose

Data summarized from a randomized, double-blind, placebo-controlled crossover study in eight healthy volunteers.

This study concluded that partial agonism at the cardiac β1-adrenoceptor (Xamoterol) and combined β1- and β2-adrenoceptors (this compound) altered the autonomic balance toward sympathetic dominance[1].

Individual studies on their hemodynamic effects in patients with heart failure have shown:

  • This compound: Intravenous administration in patients with severe congestive heart failure led to a significant increase in cardiac index without significant changes in heart rate or blood pressure[4].

  • Xamoterol: In patients with mild to moderate heart failure, intravenous xamoterol decreased pulmonary capillary wedge pressure and slightly increased the cardiac index at rest. During exercise, it reduced the heart rate[5].

Experimental Protocols

β-Adrenoceptor Binding Assay (Radioligand Displacement)

This protocol outlines a method for determining the binding affinity (Ki) of this compound and Xamoterol for β1-adrenergic receptors.

binding_assay_workflow start Start prep_membranes Prepare cell membranes expressing β1-adrenoceptors start->prep_membranes incubate Incubate membranes with radioligand (e.g., [125I]-iodocyanopindolol) and varying concentrations of This compound or Xamoterol prep_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify bound radioactivity using a gamma counter separate->quantify analyze Analyze data to determine IC50 values quantify->analyze calculate Calculate Ki values using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Figure 2: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing β1-adrenergic receptors in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [125I]-iodocyanopindolol) and a range of concentrations of the unlabeled test compound (this compound or Xamoterol).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Functional Assay for Intrinsic Sympathomimetic Activity (cAMP Accumulation)

This protocol describes a method to quantify the intrinsic agonistic activity of this compound and Xamoterol by measuring their ability to stimulate cAMP production.

Detailed Steps:

  • Cell Culture: Culture cells stably or transiently expressing the human β1-adrenergic receptor.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation: Add varying concentrations of this compound, Xamoterol, or a full agonist (e.g., isoproterenol) to the cells and incubate for a specific time at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves. Determine the Emax (maximum effect) and EC50 (concentration producing 50% of the maximal response) for each compound.

  • ISA Calculation: Express the Emax of this compound and Xamoterol as a percentage of the Emax of the full agonist isoproterenol to determine their intrinsic sympathomimetic activity.

In Vivo Hemodynamic Assessment in Humans

This section outlines a general methodology for assessing the hemodynamic effects of this compound and Xamoterol in a clinical setting.

Detailed Steps:

  • Subject Recruitment: Enroll healthy volunteers or patients with stable heart failure in a controlled clinical trial.

  • Baseline Measurements: Obtain baseline hemodynamic parameters, including heart rate, blood pressure (systolic and diastolic), and cardiac index.

  • Drug Administration: Administer a single dose of this compound, Xamoterol, or placebo according to a randomized, double-blind protocol.

  • Hemodynamic Monitoring: Continuously or intermittently monitor hemodynamic parameters over a specified period post-dosing.

    • Heart Rate and Blood Pressure: Can be measured non-invasively using an automated oscillometric device.

    • Cardiac Index: Can be measured non-invasively using methods like transthoracic echocardiography or thoracic bioimpedance, or invasively using techniques like thermodilution via a pulmonary artery catheter[6].

  • Data Analysis: Compare the changes in hemodynamic parameters from baseline between the drug and placebo groups using appropriate statistical methods.

hemodynamic_assessment_flow start Start recruit Subject Recruitment (Healthy Volunteers or Patients) start->recruit baseline Baseline Hemodynamic Measurements recruit->baseline randomize Randomization to This compound, Xamoterol, or Placebo baseline->randomize administer Drug Administration randomize->administer monitor Continuous/Intermittent Hemodynamic Monitoring administer->monitor analyze Data Analysis: Compare changes from baseline monitor->analyze end End analyze->end

Figure 3: Clinical Hemodynamic Assessment Workflow.

Conclusion

This compound and Xamoterol, while both classified as β1-adrenergic partial agonists, exhibit distinct pharmacological profiles. Xamoterol appears to be more β1-selective than this compound. The available head-to-head data, particularly on heart rate variability, suggests subtle differences in their in vivo effects. A comprehensive understanding of their comparative pharmacology is crucial for guiding future research and development of β-adrenergic modulators. Further direct comparative studies are warranted to fully elucidate the differences in their binding kinetics, intrinsic activities, and resultant hemodynamic effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Assessing the Partial Agonist Activity of Prenalterol Relative to Full Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prenalterol is a selective β1-adrenoceptor partial agonist, which contrasts with full agonists like Isoprenaline, a non-selective β-adrenoceptor agonist.[1][2] A partial agonist binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist.[1] This guide provides a comparative analysis of this compound and Isoprenaline, focusing on their partial and full agonist activities, respectively. We present quantitative data from various in vitro and in vivo studies, detailed experimental protocols for assessing agonist activity, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Comparison of this compound and Isoprenaline

The following table summarizes the key pharmacological parameters for this compound and the full agonist Isoprenaline across different experimental systems. The intrinsic activity of this compound is expressed as a fraction of the maximal response (Emax) induced by Isoprenaline.

Preparation Parameter This compound Isoprenaline Reference
Rat Right Atrium pD28.09.1[3]
Intrinsic Activity (Emax)0.821.0[3]
Rat Uterus pD27.79.1
Intrinsic Activity (Emax)0.941.0
Anaesthetized Cat (Chronotropic) Intrinsic Activity0.881.0
Anaesthetized Cat (Inotropic) Intrinsic Activity0.761.0
Guinea Pig Left Atrium pD27.0 ± 0.08-
Intrinsic Activity (Emax)0.31.0

pD2 is the negative logarithm of the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β1-adrenergic receptor signaling pathway and a typical experimental workflow for assessing agonist activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b1ar β1-Adrenergic Receptor gs Gs Protein (αβγ) b1ar->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp Converts ATP to cAMP atp ATP atp->ac pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Cellular Response (e.g., Increased Heart Rate, Contractility) pka_active->cellular_response Phosphorylates target proteins agonist Agonist (this compound or Isoprenaline) agonist->b1ar Binds to

Figure 1. β1-Adrenergic Receptor Signaling Pathway.

G start Start cell_culture Cell Culture (e.g., CHO cells expressing β1-AR) start->cell_culture cell_plating Cell Plating (e.g., 96-well plate) cell_culture->cell_plating agonist_addition Agonist Addition (this compound or Isoprenaline at various concentrations) cell_plating->agonist_addition incubation Incubation agonist_addition->incubation assay Functional Assay (e.g., cAMP Accumulation) incubation->assay data_acquisition Data Acquisition (e.g., HTRF reader) assay->data_acquisition data_analysis Data Analysis (Dose-response curves, EC50, Emax calculation) data_acquisition->data_analysis end End data_analysis->end

Figure 2. Experimental Workflow for Agonist Activity Assessment.

Experimental Protocols

cAMP Accumulation Assay (HTRF-based)

This protocol describes a method to quantify intracellular cyclic AMP (cAMP) levels in response to agonist stimulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells expressing the β1-adrenergic receptor (e.g., CHO-K1 cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Agonists: this compound, Isoprenaline

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate antibody, lysis buffer, and cAMP standard)

  • 96-well or 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend in stimulation buffer (e.g., HBSS) containing a PDE inhibitor.

    • Plate cells into a white 96- or 384-well plate at a pre-optimized density.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound and Isoprenaline in stimulation buffer.

    • Add the agonist solutions to the respective wells. Include a vehicle control (buffer only).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody solutions to each well. These reagents are typically combined in the lysis buffer provided with the kit.

    • Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Generate a cAMP standard curve using the known concentrations of the cAMP standard.

    • Convert the sample ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.

    • Determine the EC50 and Emax values for this compound and Isoprenaline from the dose-response curves.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound and Isoprenaline for the β1-adrenergic receptor by measuring their ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

  • Cell membranes prepared from cells or tissues expressing the β1-adrenergic receptor

  • Radiolabeled antagonist (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol)

  • Unlabeled competing ligands: this compound, Isoprenaline

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of Propranolol)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of the radiolabeled antagonist.

      • Serial dilutions of the unlabeled competitor (this compound or Isoprenaline).

      • For non-specific binding control wells, add a saturating concentration of a non-labeled antagonist (e.g., Propranolol).

      • For total binding wells, add only the radioligand and buffer.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for each competitor using the Cheng-Prusoff equation.

Comparative Analysis

This compound consistently demonstrates partial agonist activity at the β1-adrenoceptor when compared to the full agonist Isoprenaline. In studies on isolated rat right atrium, this compound elicited a maximal response that was 82% of that produced by Isoprenaline. Similarly, in the anaesthetized cat, this compound exhibited chronotropic and inotropic intrinsic activities of 88% and 76%, respectively, relative to Isoprenaline.

Interestingly, the partial agonist nature of this compound is not always associated with a significant increase in myocardial cyclic AMP (cAMP) content, in stark contrast to the robust cAMP elevation induced by Isoprenaline. In some preparations, this compound did not significantly stimulate adenylate cyclase and could even inhibit Isoprenaline-activated adenylate cyclase in a concentration-dependent manner. This suggests that maximal physiological effects of a partial agonist like this compound may be achieved with only marginal activation of the adenylate cyclase system, potentially indicating the presence of a large β-adrenoceptor reserve for full agonists in cardiac tissue.

Conclusion

The experimental data clearly establishes this compound as a partial agonist at the β1-adrenoceptor, with an intrinsic activity ranging from approximately 30% to over 90% of the full agonist Isoprenaline, depending on the tissue and experimental conditions. While it effectively activates β1-adrenoceptors to produce physiological responses, its capacity to stimulate downstream signaling pathways, such as cAMP production, is markedly lower than that of full agonists. This distinction is crucial for understanding its pharmacological profile and therapeutic applications. The provided experimental protocols offer a framework for researchers to further investigate and quantify the partial agonism of this compound and other compounds at G-protein coupled receptors.

References

Clinical trial data comparing Prenalterol to placebo in heart failure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prenalterol and placebo in the treatment of heart failure, supported by clinical trial data. The information is presented to facilitate a clear understanding of the drug's performance and a detailed look at the methodologies of the studies cited.

This compound, a selective β1-adrenoceptor partial agonist, has been investigated for its potential therapeutic role in heart failure. Clinical studies have aimed to elucidate its effects on cardiac function and patient outcomes compared to placebo. This guide synthesizes the available quantitative data and experimental protocols from key clinical trials to offer a comprehensive overview.

Quantitative Data Summary

The following tables summarize the key hemodynamic and clinical endpoints from a pivotal six-month, randomized, double-blind, placebo-controlled study investigating the effects of oral this compound in patients with chronic ischemic left ventricular failure.

Table 1: Bicycle Exercise Capacity (Watts)

TimepointThis compound (n=14)Placebo (n=14)
Baseline 68 (SEM 8)71 (SEM 8)
6 Months 82 (SEM 9)*77 (SEM 9)
Note: The increase in exercise capacity for the this compound group from baseline to six months was statistically significant (P<0.01). There was no statistically significant difference in the change from baseline between the this compound and placebo groups.

Table 2: Maximum Exercise Heart Rate (beats/min)

TimepointThis compound (n=14)Placebo (n=14)
Baseline 125 (SEM 5)124 (SEM 5)
6 Months 114 (SEM 5)*125 (SEM 5)
Note: The reduction in maximum exercise heart rate in the this compound group was significant compared to the placebo group (P<0.05).[1]

Table 3: Radionuclide Left Ventricular Ejection Fraction (%)

TimepointConditionThis compound (n=14)Placebo (n=14)
Baseline Rest28 (SEM 3)27 (SEM 3)
Exercise27 (SEM 3)26 (SEM 3)
6 Months Rest29 (SEM 3)28 (SEM 3)
Exercise28 (SEM 4)27 (SEM 3)
Note: There were no significant changes in left ventricular ejection fraction at rest or during exercise in either group over the six-month period.[1]

Table 4: Cardiothoracic Ratio

TimepointThis compound (n=14)Placebo (n=14)
Baseline 0.54 (SEM 0.02)0.55 (SEM 0.02)
6 Months 0.54 (SEM 0.02)0.56 (SEM 0.02)
Note: No significant changes in cardiothoracic ratio were observed in either group.[1]

Experimental Protocols

The data presented above is primarily from a six-month, placebo-controlled, randomized, double-blind study.

Study Design:

  • Patient Population: 37 patients (29 male, 8 female; mean age 57 years) with chronic ischemic left ventricular failure and dyspnea corresponding to New York Heart Association (NYHA) class III, who were already receiving treatment with digoxin (B3395198) and diuretics.[1]

  • Intervention: Patients were randomly assigned to receive either oral this compound or a matching placebo. The initial dose of this compound was 25 mg twice daily, which was increased to 50 mg twice daily after two weeks if tolerated.

  • Randomization and Blinding: The study was a randomized, double-blind trial, where neither the patients nor the investigators knew the treatment allocation.

  • Outcome Measures: The primary endpoints included bicycle exercise capacity, maximum exercise heart rate, radionuclide left ventricular ejection fraction at rest and during exercise, and cardiothoracic ratio.

  • Data Analysis: Statistical comparisons were made between the this compound and placebo groups, as well as within each group from baseline to the six-month follow-up.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and study design, the following diagrams are provided.

cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Beta-1 Receptor Beta-1 Receptor G-protein G-protein Beta-1 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Calcium Channels Calcium Channels PKA->Calcium Channels Phosphorylates Increased Calcium Influx Increased Calcium Influx Calcium Channels->Increased Calcium Influx Increased Contractility Increased Contractility Increased Calcium Influx->Increased Contractility This compound This compound This compound->Beta-1 Receptor Binds to

This compound's Mechanism of Action

Patient Screening Patient Screening Inclusion Criteria Met Inclusion Criteria Met Patient Screening->Inclusion Criteria Met Randomization Randomization Inclusion Criteria Met->Randomization Eligible Exclusion Exclusion Inclusion Criteria Met->Exclusion Not Eligible This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Baseline Assessment Baseline Assessment This compound Group->Baseline Assessment Placebo Group->Baseline Assessment 6-Month Follow-up 6-Month Follow-up Baseline Assessment->6-Month Follow-up Treatment Period Data Analysis Data Analysis 6-Month Follow-up->Data Analysis

Clinical Trial Workflow

Adverse Effects

In the six-month trial, this compound was reported to be well-tolerated. There was no observed increase in the frequency of angina or ventricular arrhythmias compared to placebo.[1] Other studies have noted transient palpitations and transmitted arm pulsations, which often resolved with dose adjustment.

Summary of Findings

The available clinical trial data suggests that long-term oral administration of this compound in patients with heart failure may lead to a modest improvement in exercise capacity and a reduction in maximum exercise heart rate. However, it does not appear to significantly alter left ventricular ejection fraction or cardiothoracic ratio compared to placebo. The drug was generally well-tolerated in the studied population. The observed benefits on exercise tolerance with a concomitant reduction in exercise heart rate suggest a potential dual action of beta-1 agonism and beta-blockade.

References

Unveiling the Selectivity of Prenalterol: A Comparative Guide to its Cross-Reactivity with Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a pharmacological agent with its intended target and potential off-target receptors is paramount. This guide provides an objective comparison of Prenalterol's cross-reactivity with various adrenergic receptor subtypes, supported by experimental data and detailed methodologies.

This compound is widely recognized as a selective β1-adrenergic receptor agonist. However, a comprehensive analysis of its binding affinity and functional activity across the full spectrum of adrenergic receptor subtypes reveals a more nuanced pharmacological profile. This guide synthesizes available data to offer a clear perspective on this compound's selectivity and potential for off-target effects.

Comparative Binding Affinity and Functional Potency of this compound

To quantify the interaction of this compound with different adrenergic receptor subtypes, both radioligand binding assays and functional assays are employed. Binding assays determine the affinity of the compound for the receptor (expressed as Ki or Kd), while functional assays measure the biological response elicited by the compound (expressed as EC50 or pD2 for potency and Emax for efficacy).

A study investigating the functional effects of this compound in isolated rat tissues demonstrated its potency at both β1 and β2 adrenoceptors. In the rat right atrium, a tissue predominantly expressing β1 receptors, this compound exhibited a pD2 value of 8.0.[1] In the rat uterus, which is rich in β2 receptors, it showed a pD2 value of 7.7.[1] While these findings in native tissues provide valuable insights, a systematic evaluation across a broader range of human cloned receptors is essential for a complete understanding of its selectivity profile.

Table 1: Functional Potency (pD2) of this compound at β1 and β2-Adrenergic Receptors in Rat Tissues

Adrenergic Receptor SubtypeTissue ModelMeasured ParameterValueReference
β1Rat Right AtriumpD28.0[1]
β2Rat UteruspD27.7[1]

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of this compound's interactions with different receptor subtypes.

  • β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to the stimulatory G protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

  • α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are coupled to the Gq family of G proteins. Activation of Gq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to the inhibitory G protein, Gi. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Below are Graphviz diagrams illustrating these canonical signaling pathways.

Gs_Signaling Ligand This compound Receptor β-Adrenergic Receptor Ligand->Receptor binds Gs Gs protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Physiological Response PKA->Response phosphorylates targets Gq_Signaling Ligand Agonist Receptor α1-Adrenergic Receptor Ligand->Receptor binds Gq Gq protein Receptor->Gq activates PLC Phospholipase C Gq->PLC stimulates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Response Physiological Response PKC->Response phosphorylates targets Gi_Signaling Ligand Agonist Receptor α2-Adrenergic Receptor Ligand->Receptor binds Gi Gi protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing receptor subtype Harvest Harvest and lyse cells Cell_Culture->Harvest Centrifuge Centrifugation to isolate membranes Harvest->Centrifuge Incubate Incubate membranes with radioligand and this compound Centrifuge->Incubate Filter Rapid filtration to separate bound/free ligand Incubate->Filter Count Quantify radioactivity Filter->Count IC50 Determine IC50 value Count->IC50 Ki Calculate Ki value using Cheng-Prusoff equation IC50->Ki

References

A Comparative Guide to the Differential Binding and Activity of Prenalterol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the (S)- and (R)-enantiomers of prenalterol, a selective β1-adrenergic receptor partial agonist. Understanding the stereospecific interactions of these enantiomers is crucial for drug design and development, as chirality can significantly impact pharmacological activity and therapeutic outcomes. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound, known for its cardioselective properties, exists as a pair of enantiomers, (S)-(-)-prenalterol and (R)-(+)-prenalterol. Experimental evidence demonstrates significant stereoselectivity in their interaction with β-adrenergic receptors. The (S)-enantiomer is the more potent and active form at the β1-adrenergic receptor, exhibiting higher binding affinity and intrinsic activity compared to the (R)-enantiomer. This differential activity underscores the importance of considering stereochemistry in the development of adrenergic drugs.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional activities of the this compound enantiomers at β1- and β2-adrenergic receptors.

Table 1: Binding Affinity of this compound Enantiomers at β-Adrenergic Receptors

EnantiomerReceptor SubtypepKiKi (nM)
(S)-(-)-Prenalterolβ17.1276
(R)-(+)-Prenalterolβ15.305012
(S)-(-)-Prenalterolβ25.216166
(R)-(+)-Prenalterolβ24.6621878

Data sourced from competition binding experiments against [3H]-dihydroalprenolol in crude membranes from cat heart (β1) and lung (β2).

Table 2: Functional Activity of this compound Enantiomers at β-Adrenergic Receptors

EnantiomerTissue (Receptor)ParameterValue
(S)-(-)-PrenalterolCat Papillary Muscle (β1)pD27.0
Intrinsic Activity (α)0.7
(R)-(+)-PrenalterolCat Papillary Muscle (β1)pD25.3
Intrinsic Activity (α)0.7
(S)-(-)-PrenalterolGuinea-pig Trachea (β2)pA25.3
(R)-(+)-PrenalterolGuinea-pig Trachea (β2)pA2< 4.5

pD2 represents the negative logarithm of the EC50 value. Intrinsic activity is relative to isoprenaline (α = 1.0). pA2 is a measure of antagonist potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a ligand for a receptor.[1]

Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-prenalterol for β1- and β2-adrenergic receptors.

Materials:

  • Crude membranes from cat heart (rich in β1-receptors) and cat lung (rich in β2-receptors).

  • [3H]-dihydroalprenolol (radioligand).

  • (S)-(-)-prenalterol and (R)-(+)-prenalterol.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]-dihydroalprenolol, and varying concentrations of the unlabeled competitor ((S)- or (R)-prenalterol).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This traps the membranes with bound radioligand on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of (S)- and (R)-prenalterol in activating β1-adrenergic receptors.

Materials:

  • Cells expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β1-adrenoceptor).[2]

  • (S)-(-)-prenalterol and (R)-(+)-prenalterol.

  • Isoprenaline (full agonist control).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the cells under appropriate conditions to ensure receptor expression.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor for a short period.

  • Agonist Stimulation: Add varying concentrations of the test compounds ((S)- or (R)-prenalterol) or the full agonist (isoprenaline) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined time to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). Calculate the intrinsic activity (α) by comparing the Emax of the test compound to the Emax of the full agonist (isoprenaline).

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows.

G bAR β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) bAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound Enantiomer This compound->bAR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: β1-Adrenergic Receptor Signaling Pathway.

G start Start prepare_membranes Prepare Membranes (β1 or β2 source) start->prepare_membranes incubate Incubate Membranes with Radioligand and Competitor prepare_membranes->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

G start Start plate_cells Plate Cells Expressing β1-Adrenergic Receptors start->plate_cells pre_incubate Pre-incubate with Phosphodiesterase Inhibitor plate_cells->pre_incubate stimulate Stimulate with This compound Enantiomers pre_incubate->stimulate incubate Incubate to Allow cAMP Production stimulate->incubate lyse_measure Lyse Cells and Measure cAMP incubate->lyse_measure analyze Analyze Data (EC50, Emax, α) lyse_measure->analyze end End analyze->end

Caption: Functional (cAMP) Assay Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenalterol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prenalterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。